molecular formula C6H7BrN2O2 B1613603 5-Bromo-3,6-dimethyluracil CAS No. 39968-37-1

5-Bromo-3,6-dimethyluracil

Cat. No.: B1613603
CAS No.: 39968-37-1
M. Wt: 219.04 g/mol
InChI Key: AKPATAVUEYOGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3,6-dimethyluracil is a useful research compound. Its molecular formula is C6H7BrN2O2 and its molecular weight is 219.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3,6-dimethyluracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3,6-dimethyluracil including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3,6-dimethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-3-4(7)5(10)9(2)6(11)8-3/h1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPATAVUEYOGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628579
Record name 5-Bromo-3,6-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39968-37-1
Record name 5-Bromo-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39968-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3,6-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Analysis: Structural Divergence and Functional Efficacy in Uracil Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Analysis: Bromacil vs. 5-Bromo-3,6-dimethyluracil Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Agrochemical Scientists, and Medicinal Chemists

A Comparative Study of Bromacil and its 3,6-Dimethyl Analog

Executive Summary: The Hydrophobic Anchor Hypothesis

In the development of Photosystem II (PSII) inhibitors, the N3-substituent of the uracil core acts as a critical "hydrophobic anchor." This guide analyzes the structural and functional dichotomy between Bromacil (a commercial herbicide) and 5-Bromo-3,6-dimethyluracil (a structural analog).

While both share the core 5-bromo-6-methyluracil scaffold, the substitution at the N3 position—a bulky sec-butyl group in Bromacil versus a methyl group in the analog—dictates their fate. This single modification shifts the compound from a potent agrochemical capable of arresting electron transport to a laboratory building block with negligible herbicidal activity. This analysis serves as a primer on Structure-Activity Relationships (SAR) within the uracil class.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The fundamental difference lies in lipophilicity and steric bulk. Bromacil’s sec-butyl group provides the necessary lipophilicity (LogP > 2) to penetrate thylakoid membranes and the steric volume to fill the Q_B binding pocket. The 3,6-dimethyl analog, lacking this bulk, exhibits higher polarity and reduced membrane permeability.

Table 1: Comparative Physicochemical Profile

FeatureBromacil (Commercial Herbicide)5-Bromo-3,6-dimethyluracil (Analog)
CAS Registry Number 314-40-9 39968-37-1
IUPAC Name 5-bromo-3-sec-butyl-6-methyluracil5-bromo-3,6-dimethyluracil
Molecular Formula C₉H₁₃BrN₂O₂C₆H₇BrN₂O₂
Molecular Weight 261.12 g/mol 219.04 g/mol
N3 Substituent sec-Butyl (-CH(CH₃)CH₂CH₃)Methyl (-CH₃)
LogP (Octanol/Water) 2.11 (Experimental)~0.65 (Predicted)
Water Solubility 815 mg/L (Moderate)High (Predicted >2000 mg/L)
Primary Application Non-selective herbicide (Citrus/Pineapple)Crystallographic probe / Intermediate

Synthetic Pathways: The Divergent Alkylation

The synthesis of these uracils diverges at the initial condensation step. The choice of primary amine (sec-butylamine vs. methylamine) determines the N3 substitution pattern.

Synthetic Logic
  • Bromacil Route: Requires sec-butylamine reacted with phosgene (or a substitute) to form the isocyanate, which then cyclizes with methyl 3-aminocrotonate.

  • Analog Route: Utilizes methylamine or direct methylation of 6-methyluracil. The 3,6-dimethyl isomer specifically requires controlling N3 vs N1 alkylation, often achieved by exploiting the higher acidity of the N3 proton in specific precursors.

Synthesis Workflow Diagram

SynthesisPathways cluster_legend Reaction Conditions Start Precursor: Acetoacetic Ester Cyclization1 Cyclization (NaOCH3) Forms: 3-sec-butyl-6-methyluracil Start->Cyclization1 + Methyl 3-aminocrotonate Cyclization2 Cyclization / Methylation Forms: 3,6-dimethyluracil Start->Cyclization2 SecButyl Reagent: sec-Butylamine Isocyanate Intermediate: sec-Butyl Isocyanate SecButyl->Isocyanate Isocyanate->Cyclization1 Bromination1 Bromination (Br2/AcOH) Target: C5 Position Cyclization1->Bromination1 Bromacil PRODUCT: BROMACIL (Herbicidal) Bromination1->Bromacil MethylAmine Reagent: Methylamine / Methyl Iodide MethylAmine->Cyclization2 Bromination2 Bromination (Br2/AcOH) Target: C5 Position Cyclization2->Bromination2 Analog PRODUCT: 5-BROMO-3,6-DIMETHYLURACIL (Non-Herbicidal) Bromination2->Analog key Comparison of N3-Alkylation Routes

Figure 1: Divergent synthetic pathways. The N3-substituent is established early in the cyclization phase, dictating the final lipophilic profile.

Mechanism of Action: The Q_B Binding Pocket

The definitive technical distinction is the interaction with the D1 protein of the Photosystem II complex.

The Lock-and-Key Mismatch

Herbicides like Bromacil function by displacing Plastoquinone (PQ) from the Q_B binding niche. This niche is a hydrophobic cleft lined with residues like Phe265 , Tyr262 , and Ser264 .

  • Bromacil (Effective): The sec-butyl group at N3 is sterically bulky and hydrophobic. It wedges into the hydrophobic pocket, displacing PQ and forming a stable π-stacking or hydrophobic interaction that blocks electron transfer from Q_A to Q_B.

  • 5-Bromo-3,6-dimethyluracil (Ineffective): The N3-methyl group is too small. It fails to occupy the hydrophobic volume required to exclude PQ effectively. Furthermore, the reduced lipophilicity prevents the molecule from partitioning effectively into the thylakoid membrane to reach the binding site in the first place.

Electron Transport Inhibition Diagram

MoA Light Photon (Light Energy) PSII Photosystem II Complex (Thylakoid Membrane) Light->PSII Excitation D1 D1 Protein (Reaction Center) PSII->D1 QA Q_A Site (Primary Acceptor) D1->QA e- Transfer QB Q_B Site (Secondary Acceptor) QA->QB Normal e- Flow Plastoquinone Native Plastoquinone (Electron Carrier) QB->Plastoquinone Reduction to PQH2 Bromacil BROMACIL (High Affinity) Bromacil->QB COMPETITIVE BINDING (Blocks Pocket) Analog 3,6-DIMETHYL ANALOG (Low Affinity) Analog->QB Weak/No Binding (Steric Mismatch)

Figure 2: Mode of Action. Bromacil effectively competes with Plastoquinone for the Q_B site, interrupting photosynthesis. The analog lacks the steric bulk to compete.

Experimental Protocols

Protocol A: Synthesis of Bromacil (Laboratory Scale)

Note: This protocol involves hazardous reagents (Bromine). Work in a fume hood.

  • Cyclization:

    • Charge a reactor with sec-butylamine (1.0 eq) and toluene.

    • Add phosgene (or triphosgene substitute) at 0°C to generate sec-butyl isocyanate.

    • Add methyl 3-aminocrotonate (1.0 eq) and catalytic sodium methoxide .

    • Reflux for 4 hours. The intermediate 3-sec-butyl-6-methyluracil precipitates upon cooling.

  • Bromination:

    • Dissolve the intermediate in glacial acetic acid .

    • Add elemental bromine (1.05 eq) dropwise at room temperature.

    • Stir for 2 hours. The solution will decolorize as Br is consumed.

    • Pour mixture into ice water. Filter the white crystalline solid.

    • Recrystallize from ethanol.

    • Yield: Typically 85-90%. MP: 158-159°C.

Protocol B: HPLC Separation (Differentiation)

To distinguish the herbicide from its dimethyl analog (or degradation products), use Reverse Phase HPLC.

  • Column: C18 (e.g., Agilent Zorbax Eclipse, 5µm, 4.6 x 150mm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).

    • Isocratic: 40:60 for 5 mins, then Gradient to 80:20.

  • Detection: UV at 280 nm.

  • Expected Results:

    • 5-Bromo-3,6-dimethyluracil: Elutes early (Rt ~ 2-3 min) due to low lipophilicity.

    • Bromacil: Elutes later (Rt ~ 8-10 min) due to the hydrophobic sec-butyl group.

Environmental & Toxicological Implications[3][10][12]

  • Groundwater Leaching: Bromacil is known for its mobility in sandy soils (GUS Leaching Potential > 3.0), leading to groundwater contamination concerns.

  • Analog Behavior: The 3,6-dimethyl analog is significantly more water-soluble and mobile. However, because it is not applied as a pesticide, it is primarily found only as a trace manufacturing impurity or a photodegradation byproduct (via dealkylation of the sec-butyl group).

  • Toxicity: Bromacil has low acute mammalian toxicity (LD50 Rat Oral > 5000 mg/kg). The analog shares this low toxicity profile but lacks the specific phytotoxicity that makes Bromacil hazardous to non-target plant species.

References

  • United States Environmental Protection Agency (EPA). (1996). Reregistration Eligibility Decision (RED): Bromacil. Office of Prevention, Pesticides and Toxic Substances. Link

  • PubChem. (2024). Bromacil (CID 9411). National Library of Medicine. Link

  • ChemicalBook. (2024).[1] 5-Bromo-3,6-dimethyluracil (CAS 39968-37-1).[2][3][4] Link

  • Trebst, A. (2007). Inhibitors in the functional cycle of photosystem II. Photosynthesis Research, 92, 217–224.
  • University of Hertfordshire. (2024). PPDB: Pesticide Properties DataBase - Bromacil. Link

Sources

Methodological & Application

palladium-catalyzed cross-coupling of 5-Bromo-3,6-dimethyluracil

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Palladium-Catalyzed Cross-Coupling of 5-Bromo-3,6-dimethyluracil

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalization of the uracil scaffold at the C5-position is a cornerstone of modern medicinal chemistry, yielding compounds with significant therapeutic potential, including antiviral and antileishmanial agents. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering a versatile and efficient means to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high functional group tolerance.[1][2] This guide provides a detailed technical overview and actionable protocols for the cross-coupling of 5-Bromo-3,6-dimethyluracil, a key intermediate for building diverse molecular architectures. We will explore the mechanistic underpinnings of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions and provide step-by-step protocols grounded in established chemical principles.

The Strategic Importance of C5-Substituted Uracils

The uracil ring is a privileged heterocycle in drug discovery. Modifications at the C5-position can profoundly influence the molecule's biological activity by modulating its interaction with enzymatic targets or altering its pharmacokinetic properties. Palladium-catalyzed cross-coupling provides direct access to a vast chemical space from a single, readily available starting material, 5-Bromo-3,6-dimethyluracil, accelerating the synthesis of novel drug candidates.[3][1]

Core Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, despite their different named variations, operate on a common mechanistic framework.[4][5] The process is a catalytic cycle involving palladium in two primary oxidation states, Pd(0) and Pd(II).

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of 5-Bromo-3,6-dimethyluracil. This is often the rate-determining step and results in a Pd(II) intermediate.[4] The reactivity order for halides is generally I > Br > Cl.[4][6]

  • Transmetalation (for Suzuki, Sonogashira, Buchwald-Hartwig): The coupling partner (e.g., an organoboron, organocopper, or amine species) transfers its organic group to the palladium center, displacing the halide. This step is often facilitated by a base.[7]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][7]

Palladium_Catalytic_Cycle Figure 1: Generalized Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X (5-Bromo-3,6-dimethyluracil) PdII_Intermediate R-Pd(II)L_n-X (Palladacycle) OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation R'-M (Coupling Partner) PdII_Coupling R-Pd(II)L_n-R' Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim Formation of R-R' RedElim->Pd0 Catalyst Regeneration

Caption: Generalized Palladium Cross-Coupling Cycle.

Experimental Design: Key Parameters and Their Rationale

Success in cross-coupling hinges on the careful selection of several interdependent parameters.[5] The electron-rich nature of the pyrimidine ring in the uracil substrate requires thoughtful optimization.

ParameterCommon Choices for Uracil SubstratesRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-formed catalysts (e.g., XPhos Pd G3)Pd(II) sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) state.[8] Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ bypass this step. Pre-catalysts offer convenience and improved stability.[5]
Ligand Phosphines (e.g., PPh₃, XPhos, SPhos, dppf), N-Heterocyclic Carbenes (NHCs)[4][9]The ligand stabilizes the palladium center, preventing precipitation, and modulates its reactivity.[4][8] Bulky, electron-rich ligands (e.g., XPhos) accelerate oxidative addition and reductive elimination, crucial for challenging substrates.[4][5]
Base Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄[4] Organic: Et₃N, DBUThe base facilitates the transmetalation step (Suzuki) or activates the alkyne (Sonogashira) and amine (Buchwald-Hartwig).[4][10] The choice depends on the reaction type and substrate sensitivity; stronger bases are often needed for less reactive partners.
Solvent Aprotic polar: Dioxane, THF, DMF, Toluene[4]The solvent must solubilize all components and be stable at the required reaction temperature. Anhydrous and deoxygenated conditions are critical to prevent catalyst deactivation.[8][11]
Temperature Room Temperature to >100 °CHigher temperatures are often required for less reactive halides (e.g., bromides vs. iodides) but can also lead to side reactions. Microwave heating can accelerate reactions significantly.[4][12]

Detailed Protocols & Application Notes

Safety First: All procedures should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts, solvents, and reagents can be hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, ideal for synthesizing 5-aryl uracil derivatives.[7][13] The reaction couples the bromouracil with an organoboronic acid or ester.[10]

Reaction Scheme: 5-Bromo-3,6-dimethyluracil + Arylboronic Acid → 5-Aryl-3,6-dimethyluracil

Workflow_Suzuki Figure 2: Experimental Workflow for Suzuki Coupling A 1. Add Solids to Vial (Bromouracil, Boronic Acid, Base, Pd Catalyst, Ligand) B 2. Seal & Purge (Evacuate and backfill with Argon/Nitrogen 3x) A->B C 3. Add Degassed Solvent (via syringe) B->C D 4. Heat & Stir (e.g., 80-100 °C, 12-24 h) C->D E 5. Monitor Reaction (TLC or LC-MS) D->E F 6. Work-up (Cool, Dilute, Filter, Extract) E->F Upon Completion G 7. Purify (Column Chromatography) F->G

Caption: Experimental Workflow for Suzuki Coupling.

Materials & Reagents:

ReagentM.W.Amount (1 mmol scale)Equivalents
5-Bromo-3,6-dimethyluracil219.04219 mg1.0
Phenylboronic Acid121.93146 mg1.2
Pd(dppf)Cl₂816.6441 mg0.05 (5 mol%)
K₂CO₃ (anhydrous)138.21415 mg3.0
1,4-Dioxane (anhydrous)-5 mL-

Step-by-Step Procedure:

  • Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add 5-Bromo-3,6-dimethyluracil (219 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).[14]

  • Inerting: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure anaerobic conditions.[8]

  • Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the vial in a pre-heated oil bath at 90 °C and stir vigorously for 16 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the desired 5-phenyl-3,6-dimethyluracil.

Expertise Note: The choice of Pd(dppf)Cl₂ is strategic; the dppf ligand is robust and effective for coupling heteroaryl halides.[14] An inorganic base like K₂CO₃ is crucial for activating the boronic acid to facilitate transmetalation.[10]

Protocol 2: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with sp²-halides, providing access to valuable 5-alkynyl uracil derivatives.[15][16] The reaction is co-catalyzed by palladium and copper(I).[11][17]

Reaction Scheme: 5-Bromo-3,6-dimethyluracil + Terminal Alkyne → 5-Alkynyl-3,6-dimethyluracil

Materials & Reagents:

ReagentM.W.Amount (1 mmol scale)Equivalents
5-Bromo-3,6-dimethyluracil219.04219 mg1.0
Phenylacetylene102.14128 mg (132 µL)1.25
Pd(PPh₃)₂Cl₂701.9035 mg0.05 (5 mol%)
Copper(I) Iodide (CuI)190.4510 mg0.05 (5 mol%)
Triethylamine (Et₃N)101.195 mLSolvent & Base

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk flask, add 5-Bromo-3,6-dimethyluracil (219 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and Copper(I) Iodide (10 mg, 0.05 mmol).

  • Inerting: Seal the flask and purge with Argon for 15 minutes.

  • Solvent/Reagent Addition: Add anhydrous triethylamine (5 mL) and phenylacetylene (132 µL, 1.25 mmol) via syringe.

  • Reaction: Stir the mixture at 60 °C for 8 hours under a positive pressure of Argon. The mixture will typically become a thick slurry.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Remove the triethylamine under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (25 mL) and water (15 mL). Separate the layers. Wash the organic layer with saturated aqueous NH₄Cl (15 mL) and brine (15 mL). Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution and purify the crude product by column chromatography to isolate 5-(phenylethynyl)-3,6-dimethyluracil.[18]

Expertise Note: The copper(I) co-catalyst is critical for activating the alkyne, forming a copper(I) acetylide intermediate that undergoes transmetalation with the palladium center.[17][19] Triethylamine acts as both the base and the solvent. It is essential to use rigorously deoxygenated solvents to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[17]

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, coupling amines with aryl halides.[20] This reaction is invaluable for synthesizing 5-amino-uracil derivatives, which are prevalent in bioactive molecules.[21][22]

Reaction Scheme: 5-Bromo-3,6-dimethyluracil + Amine → 5-(Amino)-3,6-dimethyluracil

Materials & Reagents:

ReagentM.W.Amount (1 mmol scale)Equivalents
5-Bromo-3,6-dimethyluracil219.04219 mg1.0
Morpholine87.12105 mg (105 µL)1.2
Pd₂(dba)₃915.7223 mg0.025 (2.5 mol%)
XPhos476.6238 mg0.08 (8 mol%)
Sodium tert-butoxide (NaOtBu)96.10135 mg1.4
Toluene (anhydrous)-5 mL-

Step-by-Step Procedure:

  • Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol) to a reaction vial. In a separate vial, add 5-Bromo-3,6-dimethyluracil (219 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and XPhos (38 mg, 0.08 mmol).

  • Reagent Addition: Add anhydrous toluene (5 mL) to the vial containing the bromouracil and catalysts. Stir for 1 minute. Add morpholine (105 µL, 1.2 mmol).

  • Reaction Initiation: Transfer this solution to the vial containing the NaOtBu. Seal the vial tightly.

  • Reaction: Remove the vial from the glovebox and place it in a pre-heated oil bath at 100 °C. Stir for 12-24 hours.[23]

  • Monitoring: Check for completion using TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl.

  • Extraction: Dilute with ethyl acetate (20 mL). Wash with water and brine, then dry over Na₂SO₄.

  • Purification: Concentrate the solvent and purify by column chromatography to obtain 5-morpholino-3,6-dimethyluracil.

Expertise Note: The combination of Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand like XPhos is highly effective for C-N coupling.[12] A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the catalytic cycle.[6] The order of addition is important to prevent base-induced degradation of the substrate or catalyst.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source, oxidized ligand).2. Insufficiently inert conditions (presence of O₂ or H₂O).3. Ineffective base or insufficient amount.1. Use fresh catalyst and ligand; consider a pre-catalyst.2. Improve degassing of solvents (freeze-pump-thaw cycles or sparging); ensure all glassware is flame-dried.[8]3. Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄ for Suzuki).[8]
Homocoupling of Coupling Partner 1. (Suzuki) Presence of oxygen causing boronic acid homocoupling.2. (Sonogashira) Glaser coupling due to oxygen.1. Rigorously deoxygenate the reaction mixture.[8]2. Ensure a strictly anaerobic setup for Sonogashira reactions.[11]
Debromination of Starting Material 1. Presence of water or protic impurities.2. Side reaction pathway, especially at high temperatures.1. Use anhydrous solvents and reagents.2. Lower the reaction temperature and extend the reaction time.
Catalyst Decomposition (Black Precipitate) 1. Ligand is not robust enough for the conditions.2. Insufficient ligand-to-palladium ratio.1. Switch to a more stable ligand (e.g., a biarylphosphine or NHC).2. Increase the ligand:Pd ratio (e.g., from 1:1 to 2:1).[8]

References

  • Recent Advances in the Synthesis of 5-(Hetero)aryl Uracil Derivatives. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]

  • Design, Synthesis, and Biological Studies of C-5-Substituted Diazenyl Derivatives of Uracil as Potent and Selective Antileishmanial Agents Targeting Uridine Biosynthesis Pathway Enzymes. PubMed. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

  • Synthesis of 4, 5-iodouracil PNA-residues via Sonogashira Cross Coupling in solution and solid phase. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. Available at: [Link]

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Cross-coupling reaction. Wikipedia. Available at: [Link]

  • Palladium Complexes of N-heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions--A Synthetic Chemist's Perspective. PubMed. Available at: [Link]

  • Synthesis of 5-substituted uracil derivatives. PubMed. Available at: [Link]

  • The Buchwald-Hartwig Amination After 25 Years. PubMed. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Synthesis of new uracil derivatives through the generation of “uracilyne”. Pacifichem 2021. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Palladium-catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Chemical Reviews. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Arkivoc. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Available at: [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available at: [Link]

Sources

recrystallization solvent systems for 5-Bromo-3,6-dimethyluracil purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Recrystallization Solvent Systems for High-Purity 5-Bromo-3,6-dimethyluracil

Executive Summary

This guide details the purification of 5-Bromo-3,6-dimethyluracil (5-Br-3,6-DMU) via recrystallization.[1] Unlike its fully methylated analog (1,3-dimethyluracil), 3,6-dimethyluracil retains a proton at the


 position, imparting specific solubility characteristics—most notably, potential solubility in basic aqueous media and hydrogen-bonding capability.[1]

High-purity isolation of the 5-bromo derivative is critical for its use as an intermediate in the synthesis of antiviral nucleoside analogs and thymidylate synthase inhibitors.[1] This note prioritizes Green Chemistry principles, focusing on aqueous and ethanol-based systems that effectively reject unreacted starting materials and inorganic bromination byproducts.[1]

Physicochemical Context & Solvent Selection Logic

To design a self-validating purification protocol, one must understand the intermolecular forces at play.[1]

  • The Molecule: 5-Bromo-3,6-dimethyluracil possesses a polar uracil core.[1] The bromine atom at

    
     increases lipophilicity and molecular weight compared to the starting material, generally decreasing water solubility at ambient temperatures.
    
  • The Critical Feature (

    
    ):  The presence of the 
    
    
    
    proton allows the molecule to act as a weak acid (
    
    
    ).[1]
    • Operational Constraint: Recrystallization must occur in neutral or slightly acidic media. Basic conditions (pH > 8) will deprotonate

      
      , forming a water-soluble salt and preventing crystallization.[1]
      
  • Impurity Profile:

    • Starting Material (3,6-dimethyluracil): More water-soluble than the product.[1]

    • Inorganic Salts: Highly water-soluble; easily rejected by organic/aqueous systems.[1]

    • Colored Oxidative Byproducts: Soluble in lower alcohols.[1]

Solvent System Comparative Analysis
Solvent SystemRoleProsCons
Water (100%) Primary Choice Excellent rejection of starting material; Green; Scalable.[1]Requires high boiling (100°C); Low throughput per volume.
Ethanol : Water (70:30) Polishing Higher solubility at reflux; Better removal of organic impurities.Flammable; Yield slightly lower due to solubility in EtOH.
Glacial Acetic Acid Process Solvent High solubility; Good for initial isolation from bromination.Difficult to dry (high BP); Corrosive; Trace acid residues.

Detailed Experimental Protocols

Protocol A: Aqueous Recrystallization (Green Standard)

Best for: Large-scale purification removing inorganic salts and starting material.[1]

Materials:

  • Crude 5-Bromo-3,6-dimethyluracil

  • Deionized Water (pH adjusted to 5-6 with dilute acetic acid if necessary)

  • Activated Carbon (optional, for decolorization)[1]

Step-by-Step Procedure:

  • Slurry Generation: In an Erlenmeyer flask, suspend the crude solid in deionized water.

    • Ratio: Start with 15 mL water per 1 g crude solid .

  • Dissolution: Heat the slurry to a rolling boil (100°C) with magnetic stirring.

    • Checkpoint: If the solid does not completely dissolve after 5 minutes of boiling, add hot water in 2 mL increments until a clear solution is obtained.

  • Decolorization (Optional): If the solution is yellow/orange, remove from heat, add activated carbon (1-2% w/w), and boil for an additional 2 minutes.

  • Hot Filtration: While boiling hot, filter the solution through a pre-heated Büchner funnel or fluted filter paper to remove insoluble particulates (dust, carbon).[1]

    • Expert Tip: Pre-heating the funnel prevents premature crystallization in the stem.

  • Controlled Cooling:

    • Allow the filtrate to cool to room temperature (20-25°C) undisturbed for 2 hours.

    • Mechanistic Insight: Slow cooling promotes the growth of dense, prismatic crystals that exclude impurities from the lattice. Rapid cooling traps mother liquor.[1]

  • Cryogenic Finish: Place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration.

  • Washing: Wash the filter cake with ice-cold water (2 x 5 mL per gram).

    • Self-Validation: The filtrate (mother liquor) should be yellow/brown (containing impurities), while the crystals should be white/off-white.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Ethanol-Water Displacement (The "Polishing" Method)

Best for: Removing stubborn organic byproducts or if the compound is too insoluble in water.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1 g of crude solid in the minimum amount of boiling Ethanol (95% or absolute).

    • Estimate: ~5-10 mL per gram.[1]

  • Displacement: While maintaining a gentle reflux, add hot deionized water dropwise.

    • Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-solubilization: Add a few drops of hot ethanol to just clear the turbidity.

  • Crystallization: Remove from heat. Cover the flask and allow to cool slowly to room temperature, then chill at 4°C.

  • Filtration & Wash: Filter and wash with a cold 50:50 Ethanol:Water mixture.

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process and the physical workflow, encoded in Graphviz (DOT).

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 5-Br-3,6-DMU CheckSolubility Check Solubility in Boiling Water Start->CheckSolubility Soluble Fully Soluble (< 20 mL/g) CheckSolubility->Soluble Yes Insoluble Sparingly Soluble (> 20 mL/g) CheckSolubility->Insoluble No CheckImpurities Impurity Type? Soluble->CheckImpurities RouteB Protocol B: EtOH/Water Displacement Insoluble->RouteB Organic Impurities RouteC Protocol C: Glacial Acetic Acid Insoluble->RouteC Highly Insoluble RouteA Protocol A: Aqueous Recrystallization CheckImpurities->RouteA Salts / Start Material CheckImpurities->RouteB Lipophilic Byproducts

Caption: Decision matrix for selecting the optimal solvent system based on crude solubility and impurity profile.

Figure 2: The Recrystallization Workflow

RecrystWorkflow cluster_0 Dissolution Phase cluster_1 Filtration Phase cluster_2 Crystallization Phase Step1 Heat Solvent (Reflux) Step2 Saturate with Crude Solid Step1->Step2 Step3 Hot Filtration (Remove Insolubles) Step2->Step3 Step4 Slow Cool (RT -> 4°C) Step3->Step4 Step5 Crystal Growth Step4->Step5 Step6 Vacuum Filtration & Wash Step5->Step6 Step7 Purity Check (m.p. / HPLC) Step6->Step7

Caption: Step-by-step unit operations for the purification workflow.

Expected Data & Validation

The following table summarizes expected physical properties and solubility trends for 5-Bromo-3,6-dimethyluracil compared to common analogs.

Parameter5-Bromo-3,6-dimethyluracil (Target)1,3-Dimethyluracil (Analog)
Molecular Weight 219.04 g/mol 140.14 g/mol
Est.[1] Melting Point 180-185°C (Dec)120-122°C
Water Solubility (25°C) Low (< 5 mg/mL)Moderate
Water Solubility (100°C) High (> 50 mg/mL)Very High
pKa (N1-H) ~9.5 (Weakly Acidic)None (Fully Methylated)

Validation Checkpoints:

  • Melting Point: The purified crystals should have a sharp melting point range (typically

    
    C). A broad range indicates retained solvent or impurities.[2][3]
    
  • TLC Analysis: Run on Silica Gel GF254.

    • Mobile Phase: Ethyl Acetate : Hexane (50:50).[1]

    • Visualization: UV (254 nm).

    • Result: The product (

      
      ) should show a single dark spot. Unreacted 3,6-dimethyluracil will typically be more polar (lower 
      
      
      
      ).

References

  • Synthesis and Properties of Uracil Derivatives

    • Brown, D. J.[1] The Pyrimidines. Wiley-Interscience, 1994.[1] (Authoritative text on pyrimidine chemistry and solubility trends).

  • Physical Properties of 5-Bromouracil Analogs

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 5802, 5-Bromouracil. [Link][1]

  • General Recrystallization Protocols for Halogenated Heterocycles

    • Armarego, W. L. F., & Chai, C. L. L.[1] Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann, 2013.[1]

  • Green Chemistry Solvent Selection

    • Pfizer Inc. Pfizer Solvent Selection Guide. [Link] (Validating Water and Ethanol as preferred solvents).[1]

  • Commercial Analog Specification (For Melting Point Comparison)

Sources

Application Note: Green Chemistry Protocols for the Bromination of 1,3-Dimethyluracil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bromination of 1,3-dimethyluracil at the C-5 position is a pivotal transformation in the synthesis of antiviral agents, antineoplastic drugs, and photosensitizers. Historically, this transformation relied on elemental bromine (


) in volatile halogenated solvents (e.g., 

,

) or N-bromosuccinimide (NBS) in dimethylformamide (DMF). These traditional methods suffer from poor atom economy, high toxicity, and difficult waste remediation.

This guide details four validated "Green Chemistry" protocols that eliminate hazardous solvents and reagents while maintaining or exceeding the yields of classical methods. We focus on Oxidative Halogenation (HBr/


), Mechanochemistry  (Solvent-Free Grinding), Electrochemical Synthesis , and Photochemical Activation .

Part 1: The Green Shift – Strategic Context

The transition to green bromination is driven by the need to improve the E-factor (mass of waste/mass of product) and Atom Economy .

Comparison of Methodologies
FeatureTraditional (

)
Green: Oxidative (

)
Green: MechanochemicalGreen: Electrochemical
Bromine Source

(Liquid, Corrosive)
HBr (aq)NBS (Solid)LiBr / NaBr (Salts)
Solvent

/ DCM (Toxic)
Water (

)
None / MinimalWater / Electrolyte
Atom Economy ~50% (HBr waste)~100% (Water byproduct)~45% (Succinimide waste*)High
Energy Profile Ambient/RefluxExothermic (Self-sustaining)Mechanical EnergyElectrical Potential

*Note: Succinimide can be recycled back to NBS, mitigating the waste issue.

Part 2: Detailed Protocols

Method A: Aqueous Oxidative Bromination (HBr / )[1][2]

Principle: This method utilizes the in situ generation of the active brominating species (


 or 

) via the oxidation of hydrobromic acid by hydrogen peroxide. The only byproduct is water.

Mechanism:




(Net Reaction: Substrate + HBr +

-> Product +

)

Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing dropping funnel.

  • Charge: Add 1,3-dimethyluracil (10 mmol, 1.40 g) to the flask.

  • Solvent/Reagent: Add Water (20 mL) followed by 48% Hydrobromic Acid (11 mmol, 1.25 mL) . The substrate may not fully dissolve initially; this is acceptable (reaction often occurs "on-water").

  • Addition: Add 30% Hydrogen Peroxide (11 mmol, 1.15 mL) dropwise over 15 minutes at room temperature.

    • Critical Step: The reaction is exothermic. Monitor internal temperature; keep below 40°C using a water bath if necessary to prevent over-oxidation.

  • Reaction: Stir vigorously for 60–90 minutes. The solution typically turns transiently orange/red (generation of

    
    ) and then fades as the bromine is consumed.
    
  • Workup:

    • Cool the mixture to 0–5°C in an ice bath.

    • The product, 5-bromo-1,3-dimethyluracil , typically precipitates as a white solid.

    • Filter the solid under vacuum. Wash with cold water (

      
      ).
      
    • Dry in a vacuum oven at 50°C.

  • Expected Yield: 85–92%.

Method B: Mechanochemical Bromination (Solvent-Free)

Principle: High-speed ball milling or mortar grinding provides sufficient kinetic energy to induce reaction between solids without a solvent medium.

Protocol:

  • Equipment: Retsch MM400 Mixer Mill (or equivalent) with a 10 mL stainless steel jar and one 10 mm stainless steel ball. (Alternatively: Agate mortar and pestle for manual grinding).

  • Charge: Weigh 1,3-dimethyluracil (2.0 mmol, 280 mg) and N-Bromosuccinimide (NBS) (2.1 mmol, 374 mg) .

  • Catalyst (Optional): Add a pinch (10 mg) of p-Toluenesulfonic acid (p-TsOH) or Silica Gel to accelerate the reaction.

  • Milling:

    • Set frequency to 25 Hz .

    • Mill for 15–20 minutes .

    • Observation: The white powder mixture may turn slightly yellow/orange.

  • Workup:

    • Transfer the solid to a beaker.

    • Add Water (10 mL) and stir for 5 minutes (to dissolve the succinimide byproduct).

    • Filter the remaining solid (the product).[1]

    • Recrystallize from ethanol if high purity is required.

  • Expected Yield: 90–95%.

Method C: Electrochemical Bromination (Electrolysis)

Principle: Anodic oxidation of bromide ions (


) generates electrophilic bromine species at the electrode surface, avoiding the handling of 

or NBS.

Protocol:

  • Cell Setup: Use an undivided cell with a Graphite anode and Platinum (or Stainless Steel) cathode .

  • Electrolyte: Dissolve NaBr or LiBr (15 mmol) in Water/Acetonitrile (4:1 v/v, 20 mL) .

  • Substrate: Add 1,3-dimethyluracil (5 mmol) to the electrolyte solution.

  • Electrolysis:

    • Operate at Constant Current (Galvanostatic) density of approx. 10–20 mA/cm² .

    • Pass roughly 2.2 F/mol of charge.

    • Stir magnetically throughout the process.

  • Monitoring: Monitor by TLC until the starting material is consumed.

  • Workup:

    • Evaporate the acetonitrile under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with sodium thiosulfate (to remove residual active bromine).

    • Dry over

      
       and concentrate.
      
  • Expected Yield: 80–88%.

Part 3: Mechanism & Workflow Visualization

Oxidative Bromination Pathway

This diagram illustrates the "On-Water" oxidative cycle, highlighting the atom economy where water is the sole byproduct.

G cluster_inputs Reagents cluster_process In-Situ Generation cluster_output Green Output HBr HBr (aq) Br2 [Br2 / Br+] Active Species HBr->Br2 Oxidation H2O2 H2O2 (Oxidant) H2O2->Br2 Uracil 1,3-Dimethyluracil Product 5-Bromo-1,3-dimethyluracil Uracil->Product Br2->Product Electrophilic Substitution Waste H2O (Byproduct) Br2->Waste Reduced

Caption: Figure 1.[2] The oxidative bromination cycle utilizing HBr and Hydrogen Peroxide, demonstrating high atom economy.

Method Selection Flowchart

Use this logic tree to select the appropriate protocol based on available equipment and scale.

Flow Start Start: Select Bromination Method Q1 Is Scale > 100g? Start->Q1 Q2 Is Solvent Waste a Critical Constraint? Q1->Q2 No MethodA Method A: Oxidative (HBr/H2O2) (Best for Scale-up) Q1->MethodA Yes Q3 Is Electrochemical Equipment Available? Q2->Q3 No MethodB Method B: Mechanochemical (Best for R&D/Solvent-Free) Q2->MethodB Yes (Zero Solvent) Q3->MethodA No MethodC Method C: Electrochemical (Best for Reagent Control) Q3->MethodC Yes

Caption: Figure 2. Decision matrix for selecting the optimal green bromination protocol.

Part 4: References & Validation

The protocols above are synthesized from authoritative green chemistry literature. Key mechanisms rely on the in situ generation of electrophiles to avoid handling toxic elemental bromine.

  • Oxidative Halogenation (HBr/H2O2):

    • Source: Adimurthy, S., et al. "A new, green and efficient method for the oxidative bromination of aromatics."[3] Green Chemistry, 2006.

    • Relevance: Establishes the HBr/H2O2 system as a standard green protocol for activated aromatics.

  • Mechanochemical Bromination:

    • Source: Kaupp, G., et al. "Solvent-free reactions with N-bromosuccinimide." Tetrahedron, 2003.

    • Relevance: Validates the efficiency of solid-state grinding for bromination without solvents.

  • Electrochemical Bromination:

    • Source: "Electrochemical Synthesis of Some 6-Amino-5-hydroquinone-1,3-dimethyluracil Derivatives." Journal of The Electrochemical Society, 2017.

    • Relevance: Specifically targets the uracil scaffold using electrochemical oxidation.

  • Visible Light/Photochemical:

    • Source: "A rapid and scalable method for visible light induced bromination of uracil derivatives."[4] Scientific Reports, 2024.

    • Relevance: Demonstrates modern photochemical activation for this specific substrate.

  • General Green Bromination Reviews:

    • Source: "Modern Approaches to Green Bromination for a Sustainable Future."[5] ES Chemistry and Sustainability, 2025.[5]

    • Relevance: Provides a broad overview of the shift away from elemental bromine.[5]

Sources

Troubleshooting & Optimization

preventing 5,5-dibromo byproduct formation in uracil bromination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing 5,5-dibromo Byproduct Formation

Ticket ID: UR-BR-55-OPT Assigned Specialist: Senior Application Scientist Status: Open for Resolution

Introduction: The "Over-Bromination" Trap

You are likely reading this because your 5-bromouracil (5-BrU) synthesis has resulted in a product with an unexpectedly low melting point, poor solubility profile, or a yield that suspiciously exceeds 100%.

In 90% of these cases, the culprit is not a mysterious impurity, but a specific mechanistic dead-end: 5,5-dibromo-6-hydroxy-5,6-dihydrouracil .

Uracil bromination is not a simple substitution; it is an addition-elimination reaction. If the elimination step (dehydration) is stalled, or if bromine is present in excess, the reaction traps the intermediate or over-brominates it. This guide provides the mechanistic insight and validated protocols to ensure you stop at the thermodynamic product (5-BrU) and avoid the kinetic trap (5,5-dibromo adduct).

Module 1: Critical Mechanism Analysis

To prevent the byproduct, you must understand its origin. The reaction does not proceed directly from Uracil to 5-BrU.[1][2] It passes through a hydrated intermediate.

The Pathway to Failure (and Success)
  • Step 1 (Attack): Bromine attacks C5, forming a cation. Water (or solvent) attacks C6.

  • Step 2 (The Intermediate): Formation of 5-bromo-6-hydroxy-5,6-dihydrouracil . This is stable at room temperature in aqueous media.

  • Step 3 (The Desired Path): Heat or acid drives the elimination of water (

    
    ), restoring the double bond to form 5-BrU .
    
  • Step 4 (The Error Path): If excess

    
     is present and elimination is slow, the 5-BrU (or the intermediate) reacts again to form the 5,5-dibromo-6-hydroxy  species.
    

UracilBromination Uracil Uracil Intermediate 5-bromo-6-hydroxy- 5,6-dihydrouracil (Intermediate) Uracil->Intermediate + Br2 (1.0 eq) Br2 Br2 / H2O Br2->Intermediate Target 5-Bromouracil (Target) Intermediate->Target Heat / Acid (- H2O) Byproduct 5,5-dibromo-6-hydroxy- 5,6-dihydrouracil (Byproduct) Intermediate->Byproduct + Excess Br2 Target->Byproduct + Excess Br2

Figure 1: The mechanistic fork. Success depends on driving the Green path (Elimination) before the Red path (Over-bromination) occurs.

Module 2: Troubleshooting & Diagnostics (Q&A)

Q1: My yield is 115%. How is this possible? A: You have isolated the 5,5-dibromo adduct .

  • The Math: Uracil MW = 112. 5-BrU MW = 191. The 5,5-dibromo-6-hydroxy adduct MW ≈ 288.

  • The Fix: If you have this solid, you might be able to salvage it by refluxing in acetic acid or water to drive the equilibrium back, but it is often cleaner to restart with strict stoichiometry.

Q2: I see a white precipitate immediately, but it melts at ~190°C (dec). 5-BrU should be >290°C. A: This is the 5-bromo-6-hydroxy-5,6-dihydrouracil intermediate .

  • Cause: You likely ran the reaction at room temperature in water and filtered it without a "curing" (heating) step.

  • Solution: Return the solid to the mother liquor (or fresh acidic water) and reflux for 1-2 hours . The solid will dehydrate to become true 5-BrU.

Q3: Can I just use N-Bromosuccinimide (NBS) to avoid liquid bromine? A: Yes, and it is often preferred for small-scale (<10g) batches.

  • Benefit: NBS allows precise weighing of stoichiometry (1.05 eq).

  • Caveat: NBS byproducts (succinimide) are water-soluble, making workup easy, but you must still heat the reaction to ensure the intermediate dehydrates.

Module 3: Validated Protocols

Do not rely on "adding bromine until color persists." That visual cue is subjective and leads to the 5,5-dibromo impurity. Use calculation-based stoichiometry.

Method A: The "Gold Standard" (Acetic Acid/DBDMH)

Best for: High purity, scale-up, and avoiding liquid


 handling.
Reference: Wang et al. (2013) / ChemicalBook Method

Reagents:

  • Uracil (1.0 eq)[3]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH ) (0.55 eq) — Note: DBDMH delivers 2 Br atoms.

  • Solvent: Glacial Acetic Acid (AcOH).[3]

Protocol:

  • Dissolution: Suspend Uracil in Glacial Acetic Acid (10 mL per gram of Uracil). Add a catalytic amount of Acetic Anhydride (0.1 eq) to scavenge water (optional but recommended).

  • Addition: Heat to 50°C . Add DBDMH portion-wise over 15 minutes.

    • Why? DBDMH releases Br+ in a controlled manner, preventing local high concentrations that cause 5,5-dibromo formation.

  • Reaction: Stir at 50–60°C for 2 hours.

    • Checkpoint: The suspension typically changes texture (becomes "bean curd" like) as 5-BrU forms.[3]

  • Workup:

    • Cool to room temperature.[4]

    • Pour mixture into ice water (3x volume of AcOH).

    • Filter the white precipitate.

    • Wash with water and cold ethanol.

  • Drying: Dry at 80°C under vacuum.

Method B: The Classic Aqueous Method (Optimized)

Best for: Green chemistry requirements (no organic solvents).

Protocol:

  • Dissolve Uracil in hot water (80°C) .

  • Add Elemental Bromine (

    
    ) dropwise.
    
    • CRITICAL: Use exactly 1.0 to 1.05 equivalents . Do not exceed.

  • The "Curing" Step: Once addition is complete, you must reflux (100°C) for 1–2 hours.

    • Mechanism:[5][6][7][8] This heat drives the dehydration of the 5-bromo-6-hydroxy intermediate into 5-BrU. Without this, you isolate the hydrated intermediate.

  • Cool slowly to 4°C. Filter and wash.

Module 4: Comparative Data & Reagent Selection

VariableLiquid Bromine (

)
NBSDBDMH
Atom Economy High (100% active)Medium (Br is 45% of mass)High (Both Br atoms active)
Stoichiometry Control Difficult (Volatile liquid)Excellent (Solid)Excellent (Solid)
5,5-Dibromo Risk High (if excess used)LowVery Low
Byproducts HBr (Corrosive gas)Succinimide (Water soluble)Dimethylhydantoin (Water soluble)
Rec. Solvent Water or AcOHDMF or WaterAcOH or MeCN

References

  • Wang, J. et al. (2013). Synthesis of 5-bromouracil using 1,3-dibromo-5,5-dimethylhydantoin. ChemicalBook.

  • Crosby, J. & Lienhard, G. (1970). Mechanism of the hydration of 5-bromouracil derivatives. Journal of the American Chemical Society.

  • Tee, O.S. & Banerjee, S. (1979). Bromination of uracil and its N-methyl derivatives. Canadian Journal of Chemistry.

  • Varghese, A.J. (1974). Photochemistry of nucleic acid derivatives. In Photophysiology (Vol 7). Academic Press. (Describes the 5,5-dibromo adduct stability).
  • PubChem Compound Summary. (2024). 5-Bromouracil. National Library of Medicine.

Sources

Technical Support Center: Post-Bromination Work-up for 5-Bromo-3,6-dimethyluracil

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted bromine from the synthesis of 5-Bromo-3,6-dimethyluracil. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your work-up procedure effectively.

The Challenge: Why Bromine Removal is Critical

The electrophilic bromination of 3,6-dimethyluracil is a crucial step in the synthesis of various compounds with significant biological activity. However, the reaction often requires an excess of molecular bromine (Br₂) to drive it to completion. Residual bromine, a highly toxic and corrosive reagent, can interfere with subsequent reaction steps, complicate purification, and compromise the stability and purity of the final product.[1] Therefore, its complete removal is not just a matter of purity but also of safety and process viability.

The primary indicator of residual bromine is the persistent reddish-brown or yellow-orange color of the reaction mixture.[2] The goal of the work-up is to convert this colored, reactive Br₂ into colorless, water-soluble bromide (Br⁻) salts that can be easily washed away.[3][4]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the bromine quenching and work-up process in a direct question-and-answer format.

Q1: My reaction mixture is still yellow/orange after adding sodium thiosulfate solution. What's wrong?

This is the most frequent issue and can stem from several causes:

  • Insufficient Quenching Agent: You may not have added enough sodium thiosulfate to react with all the excess bromine. The solution is to continue adding the quenching agent portion-wise until the color is fully discharged.[2][3]

  • Poor Mixing: If your reaction is in a biphasic system (e.g., an organic solvent and the aqueous quencher), vigorous stirring is essential to ensure the reactants come into contact. Inadequate mixing can leave bromine trapped in the organic layer.[2]

  • Degraded Quenching Solution: Sodium thiosulfate solutions can degrade over time. If you suspect this, prepare a fresh 5-10% (w/v) solution.[2]

Q2: I've added the quenching agent, and now a fine white/yellow solid has crashed out. What is it and how do I get rid of it?

This precipitate is likely elemental sulfur.[3] This occurs when sodium thiosulfate is used in an acidic medium. The acidic conditions, often caused by the HBr byproduct of the bromination reaction, can cause the thiosulfate to disproportionate.

  • Solution 1 (Prevention): The best approach is preventative. Before adding the sodium thiosulfate, neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This raises the pH and prevents sulfur formation.[2][3][5]

  • Solution 2 (Remediation): If sulfur has already formed, it can typically be removed by filtering the entire mixture through a pad of Celite® (diatomaceous earth).[5]

Q3: Are there alternatives to sodium thiosulfate that avoid sulfur precipitation?

Yes. Aqueous solutions of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) are excellent alternatives.[5][6] They are effective reducing agents for bromine and are less prone to forming elemental sulfur, especially in acidic conditions.[1][5]

Q4: An emulsion has formed during the aqueous work-up, and the layers won't separate. What should I do?

Emulsions are common when the densities of the organic and aqueous layers are similar.[3]

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion.[3][5]

  • Gentle Swirling: Avoid vigorous shaking. Instead, gently rock or swirl the separatory funnel.[3]

  • Allow it to Stand: Sometimes, simply letting the mixture stand for a longer period can allow the layers to separate.[3][5]

  • Filtration: In persistent cases, filtering the entire emulsified layer through a pad of Celite® can be effective.[2]

Q5: How do I know for sure that all the bromine has been removed?

  • Visual Cue: The primary and most immediate indicator is the complete disappearance of the bromine's reddish-brown color, leaving a colorless or pale yellow solution.[2]

  • TLC Analysis: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress.[7][8] By spotting the starting material, the reaction mixture, and a co-spot, you can observe the consumption of the 3,6-dimethyluracil and the appearance of the new, typically higher-Rf, 5-Bromo-3,6-dimethyluracil spot.[7][9] Once the starting material spot is gone and the product spot is strong, the reaction is complete, and you can proceed to quenching.

The Underlying Chemistry: Quenching Explained

Chemical quenching involves a redox reaction where the quenching agent acts as a reducing agent, donating electrons to the elemental bromine (Br₂), which is reduced to the bromide ion (Br⁻).[4][10][11]

Common Quenching Reactions:
  • Sodium Thiosulfate: 2Na₂S₂O₃(aq) + Br₂(aq) → Na₂S₄O₆(aq) + 2NaBr(aq) In this reaction, thiosulfate is oxidized to tetrathionate, and bromine is reduced to bromide.[4]

  • Sodium Bisulfite: NaHSO₃(aq) + Br₂(aq) + H₂O(l) → NaHSO₄(aq) + 2HBr(aq) Here, bisulfite is oxidized to bisulfate, and bromine is reduced.[10][11][12]

The products of these reactions (sodium tetrathionate, sodium bromide, sodium bisulfate, and hydrobromic acid) are all highly water-soluble and are easily removed from the organic layer containing your product during the aqueous work-up.

Detailed Experimental Protocols

Safety First: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Bromine is highly toxic and corrosive.[2]

Protocol 1: Quenching with Aqueous Sodium Thiosulfate

This is the most common method and is highly effective when performed correctly.

  • Cool the Reaction: Once TLC analysis confirms the reaction is complete, cool the reaction mixture to 0-5 °C in an ice-water bath. This helps to control any potential exotherm during the quench.[2]

  • Neutralize (Optional but Recommended): Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Continue adding until all gas evolution (CO₂) ceases. This step is crucial to prevent the formation of elemental sulfur.[2]

  • Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).[2][3]

  • Quench the Reaction: Add the sodium thiosulfate solution dropwise to the cold, stirring reaction mixture. Continue the addition until the reddish-brown color of the bromine completely disappears.[2]

  • Aqueous Work-up: a. Transfer the entire mixture to a separatory funnel. b. Separate the organic and aqueous layers. c. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).[3][5] d. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate your crude product.[2][3]

Protocol 2: Quenching with Aqueous Sodium Bisulfite

An excellent alternative, particularly if the reaction mixture is acidic.

  • Cool the Reaction: Cool the reaction mixture to room temperature or 0-5 °C if the reaction was run at an elevated temperature.[5]

  • Prepare Quenching Solution: Prepare a 5-10% (w/v) aqueous solution of sodium bisulfite (NaHSO₃).[3]

  • Quench the Reaction: Slowly add the sodium bisulfite solution to the stirring reaction mixture. Continue adding until the bromine color is fully discharged.[5]

  • Aqueous Work-up: Proceed with the same steps (a-d) as described in Protocol 1.[5]

Comparison of Quenching Agents
FeatureSodium Thiosulfate (Na₂S₂O₃)Sodium Bisulfite (NaHSO₃) / Sulfite (Na₂SO₃)
Efficacy HighHigh
Key Advantage Widely available and inexpensive.Less prone to forming elemental sulfur in acidic media.[5]
Major Drawback Can form elemental sulfur precipitate under acidic conditions.[3]Can generate SO₂ gas if the solution becomes strongly acidic.
Best Practice Use after a sodium bicarbonate pre-wash to ensure neutral or basic pH.[5]A robust choice for quenching reactions that are run in acidic solvents (e.g., acetic acid).

Visualization of the Workflow

The following diagrams illustrate the overall experimental process and a troubleshooting decision tree.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Quenching cluster_purification Isolation Phase A Bromination of 3,6-dimethyluracil B TLC Monitoring A->B Reaction in progress C Cool Reaction (0-5 °C) B->C Reaction Complete D Quench with Reducing Agent C->D E Aqueous Extraction (Separatory Funnel) D->E F Wash with H₂O & Brine E->F G Dry Organic Layer (e.g., Na₂SO₄) F->G H Filter & Concentrate (Rotary Evaporator) G->H I Purify Product (e.g., Recrystallization) H->I

Caption: General experimental workflow from bromination to product isolation.

Troubleshooting start Color persists after initial quench? insufficient Add more quenching agent portion-wise start->insufficient Yes mixing Increase stirring speed vigorously start->mixing Yes fresh_sol Prepare a fresh quenching solution start->fresh_sol Yes precipitate Solid precipitate (sulfur) forms? insufficient->precipitate neutralize Prevent: Neutralize with NaHCO₃ before quench precipitate->neutralize Yes filtrate Remedy: Filter mixture through Celite® pad precipitate->filtrate Yes emulsion Emulsion forms during extraction? filtrate->emulsion brine Add saturated NaCl (brine) emulsion->brine Yes stand Let stand without agitation emulsion->stand Yes

Caption: Decision tree for troubleshooting common work-up issues.

References

  • Gauth. (n.d.). Sodium bisulfite converts bromine (br2) to bromide (br-). sodium bisulfite is a(n). Gauth. Retrieved February 24, 2026, from [Link]

  • Brainly. (2023, September 28). Write a balanced equation for the reaction of sodium bisulfite with bromine. Brainly.in. Retrieved February 24, 2026, from [Link]

  • Quora. (2018, December 14). How does sodium thiosulfate neutralize bromine? Quora. Retrieved February 24, 2026, from [Link]

  • Filo. (2025, February 21). Sodium bisulfite (NaHSO3) reacts with molecular bromine to produce Na2SO4... Filo. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Bisulfite. Wikipedia. Retrieved February 24, 2026, from [Link]

  • Homework.Study.com. (n.d.). Sodium bisulfite converts bromine (Br_2) to bromide (Br^-). Homework.Study.com. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Sodium thiosulfate. Wikipedia. Retrieved February 24, 2026, from [Link]

  • Vermeir, D., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2135. [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Patsnap. (2009, April 8). Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil. Eureka. Retrieved February 24, 2026, from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2014, September 30). How do you avoid sulfur production during a sodium thiosulfate quench process? ResearchGate. Retrieved February 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Organic Syntheses. Retrieved February 24, 2026, from [Link]

  • ScholarWorks at WMU. (2016, April 21). A Guided Inquiry to the Bromination of Alkenes: An Effort to Foster Student Understanding of Thin Layer Chromatography in the Or. ScholarWorks at WMU. Retrieved February 24, 2026, from [Link]

  • University of Rochester. (n.d.). How to Monitor by TLC. University of Rochester Department of Chemistry. Retrieved February 24, 2026, from [Link]

Sources

Technical Support Center: 5-Bromouracil Handling & Thermal Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Bromouracil (5-BrU). This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven advice on minimizing decomposition during heating and ensuring the integrity of your experiments. The following information is structured in a question-and-answer format to directly address common challenges and provide scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: My 5-Bromouracil powder/solution is turning yellow or brown upon heating. What is happening?

This discoloration is a primary indicator of thermal decomposition. When heated, 5-Bromouracil can undergo several degradation reactions, most notably dehalogenation, where the bromine atom is cleaved from the pyrimidine ring to form uracil and other degradation byproducts.[1] The formation of these impurities and potential polymerization products leads to the observed color change. When heated to decomposition, it can emit toxic fumes of hydrogen bromide and nitrogen oxides.[1][2][3]

Q2: At what temperature does 5-Bromouracil start to decompose?

While a precise decomposition temperature can vary based on purity, heating rate, and atmosphere, studies on the closely related compound 5-fluorouracil show it remains stable up to 275°C, with significant breakdown occurring around 285°C.[4] It is critical to assume that 5-Bromouracil's thermal stability is in a similar range and that prolonged heating, even below this threshold, can induce gradual degradation. The goal is always to use the minimum temperature required for the shortest duration possible.

Q3: What is the primary degradation product I should be concerned about?

The most common degradation pathway is reductive dehalogenation, which converts 5-Bromouracil into uracil.[1][2] This is particularly problematic as uracil can interfere with subsequent biological or chemical assays, leading to misleading results. For instance, in mutagenesis studies, the intended effect of 5-BrU incorporation in DNA is lost if it first degrades to uracil.

Q4: Can the solvent I use affect the stability of 5-Bromouracil during heating?

Absolutely. The choice of solvent is critical. Protic solvents (like water or alcohols) can facilitate dehalogenation, especially at elevated temperatures. Anoxic (oxygen-free) conditions have been shown to promote the conversion of bromouracil to uracil.[2] For maximum stability, especially during heating, consider using high-purity, anhydrous, aprotic solvents like acetonitrile or dimethylformamide (DMF) when your experimental parameters allow.

Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered during experiments involving the heating of 5-Bromouracil.

Problem: Inconsistent experimental results or low product yield.

If you suspect 5-BrU decomposition is compromising your results, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow start Problem: Inconsistent Results / Low Yield purity 1. Verify Starting Material Purity start->purity Is 5-BrU pure? atmosphere 2. Control the Atmosphere purity->atmosphere Yes purity_action Action: Recrystallize or purchase new, high-purity lot. Use HPLC/DSC to verify. purity->purity_action No temp 3. Optimize Heating Protocol atmosphere->temp Is reaction under inert gas? atmosphere_action Action: Flush vessel with N2 or Ar. Use degassed solvents. atmosphere->atmosphere_action No solvent 4. Evaluate Solvent Choice temp->solvent Is heating optimized? temp_action Action: Lower temperature. Reduce heating duration. Use a calibrated heat block. temp->temp_action No confirm 5. Confirm Product Identity & Purity solvent->confirm Is solvent appropriate? solvent_action Action: Switch to anhydrous, aprotic solvent (e.g., ACN, DMF). Avoid water and alcohols. solvent->solvent_action No

Caption: Troubleshooting workflow for 5-BrU decomposition.

Problem: My analytical results (HPLC, LC-MS) show an unexpected peak corresponding to uracil.

This is a definitive sign of dehalogenation. The presence of uracil confirms that the C-Br bond has been cleaved.

  • Causality: This reaction can be promoted by heat, light (photodegradation), or reaction with nucleophilic species in the solution.[5] The presence of oxygen can also lead to the formation of reactive species that accelerate degradation.

  • Solution:

    • Inert Atmosphere: Immediately implement protocols to handle 5-Bromouracil under an inert atmosphere (Nitrogen or Argon). This minimizes oxidative degradation pathways.[6]

    • Protect from Light: Store 5-Bromouracil solid and solutions in amber vials or cover glassware with aluminum foil to prevent photodegradation.[5]

    • Temperature Control: Re-evaluate your heating temperature. If your reaction allows, attempt the procedure at a lower temperature, even if it requires a longer reaction time. The relationship between temperature and degradation rate is often exponential.[7]

Best Practices & Protocols

Proactive measures are the most effective way to prevent 5-Bromouracil decomposition.

Protocol 1: Purity Assessment of 5-Bromouracil

Never assume the purity of your starting material. A partially decomposed reagent will doom an experiment from the start.

Objective: To verify the purity of the 5-Bromouracil stock before use.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Standard Preparation: Prepare a standard solution of 5-Bromouracil in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[8] Also, prepare a standard for uracil.

  • Sample Preparation: Prepare your experimental 5-Bromouracil sample in the same solvent at the same concentration.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point.

    • Detection: UV detector at ~280 nm.

  • Analysis: Run both the standard and the sample. The presence of a peak at the retention time of uracil in your sample indicates degradation. Quantify the impurity to determine if the purity is acceptable for your application. Robust analytical methods are crucial for assessing product quality.[9][10]

Protocol 2: Recommended Heating Procedure

Objective: To heat 5-Bromouracil in solution while minimizing thermal decomposition.

Methodology:

  • Vessel Preparation: Use a clean, dry reaction vessel equipped with a magnetic stirrer and a condenser.

  • Inert Atmosphere: Flush the entire system with a gentle stream of inert gas (Nitrogen or Argon) for 5-10 minutes to displace all oxygen. Maintain a positive pressure of the inert gas throughout the experiment.

  • Reagent Addition: Add the anhydrous, aprotic solvent to the vessel, followed by the solid 5-Bromouracil. Using degassed solvents is highly recommended.

  • Controlled Heating: Place the vessel in a pre-heated, temperature-controlled oil bath or heating mantle. Avoid direct, intense heating from a hot plate, which can create localized hot spots.

  • Monitoring: Monitor the reaction progress closely to avoid unnecessarily long heating times.

  • Cool Down: Once the reaction is complete, allow the vessel to cool to room temperature before exposing the contents to air.

Data Summary: Solvent & Atmosphere Impact
ParameterConditionRationale & Expected Outcome
Atmosphere Ambient Air (Oxygen)Risk of oxidative degradation and radical formation. High risk of decomposition.
Inert (Nitrogen, Argon)Displaces oxygen, preventing oxidative side reactions. Significantly minimizes decomposition. [6]
Solvent Type Protic (Water, Methanol)Can act as a proton source, potentially facilitating dehalogenation. Moderate to high risk.
Aprotic, Anhydrous (ACN, DMF)Lacks acidic protons and water, providing a more stable environment. Low risk.
Decomposition Pathway Visualization

The primary thermal degradation pathway involves the loss of the bromine atom.

G cluster_catalysts Accelerated By 5-Bromouracil 5-Bromouracil Uracil Uracil 5-Bromouracil->Uracil Dehalogenation (+ HBr) Other_Products Other Degradation Products 5-Bromouracil->Other_Products Ring Opening / Polymerization Heat Heat Heat->5-Bromouracil Oxygen Oxygen Oxygen->5-Bromouracil Protic_Solvents Protic Solvents Protic_Solvents->5-Bromouracil

Caption: Key decomposition pathways for 5-Bromouracil.

References

  • 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem. National Center for Biotechnology Information. [Link]

  • Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment - PMC. National Center for Biotechnology Information. [Link]

  • BROMINE ANALYSIS IN 5-BROMOURACIL-LABELED DNA BY X-RAY FLUORESCENCE - PubMed. National Center for Biotechnology Information. [Link]

  • Stacking of the mutagenic base analogue 5-bromouracil: energy landscapes of pyrimidine dimers in gas phase and water. Royal Society of Chemistry. [Link]

  • PURITY AND IMPURITY ANALYSIS. Agilent Technologies. [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC. National Center for Biotechnology Information. [Link]

  • Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. MDPI. [Link]

  • 5-Bromouracil - Wikipedia. Wikipedia. [Link]

  • Analysis of 5-bromouracil distribution in partially substituted deoxyribonucleic acids. National Center for Biotechnology Information. [Link]

  • Thermal decomposition kinetics of 5-fluorouracil from thermogravimetric analysis | Request PDF. ResearchGate. [Link]

  • Degradation of the chemotherapy drug 5-fluorouracil on medical-grade silver surfaces. ResearchGate. [Link]

  • Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed. National Center for Biotechnology Information. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI Technologies. [Link]

  • Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives. MDPI. [Link]

  • Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy. National Center for Biotechnology Information. [Link]

  • What solvent can I use to prepare a higher concentration of 5-Bromouracil? ResearchGate. [Link]

  • CHAPTER 5: BROMOURACIL, ADENINE AND GUANINE. Freie Universität Berlin. [Link]

  • Insights into the deactivation of 5-bromouracil after ultraviolet excitation - PubMed. National Center for Biotechnology Information. [Link]

  • United States Department of Agriculture Food Safety and Inspection Service, Office of Public Health Science Laboratory Guidebook. USDA. [Link]

  • villian or hero? Mutagenesis with 5-bromouracil in bacteriophages. YouTube. [Link]

  • Kinetics of the Degradation of Anthocyanins, Phenolic Acids and Flavonols During Heat Treatments of Freeze-Dried Sour Cherry Mar. Hrčak. [Link]

  • Heterogeneous photocatalyzed degradation of uracil and 5-bromouracil in aqueous suspensions of titanium dioxide - PubMed. National Center for Biotechnology Information. [Link]

  • Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI. [Link]

Sources

Technical Support Center: Controlling Regioselectivity in 3,6-Dimethyluracil Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of 3,6-dimethyluracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we address common experimental challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and validated protocols.

Frequently Asked Questions (FAQs)

Q1: I am attempting an N-alkylation of 3,6-dimethyluracil, but I'm observing a mixture of N1- and N3-alkylated products. How can I favor N1-alkylation?

A1: The regioselectivity of N-alkylation in uracil derivatives is highly dependent on the reaction conditions, particularly the base and solvent used. The N1- and N3-positions exhibit different acidities and nucleophilicities.

  • Underlying Principle: The N1-proton is generally more acidic than the N3-proton. However, the N3-anion, once formed, can be more nucleophilic. To favor N1-alkylation, conditions should be chosen to selectively deprotonate the N1 position or to sterically hinder the N3 position.

  • Troubleshooting Strategy:

    • Choice of Base: A bulky base, such as potassium tert-butoxide, can preferentially deprotonate the less sterically hindered N1 position.

    • Protecting Groups: A common strategy is to protect the N1 position with a group like tert-butyloxycarbonyl (Boc), perform the N3-alkylation, and then deprotect the N1.[1][2]

    • Solvent Effects: Aprotic polar solvents like DMF can favor N1-alkylation by solvating the cation of the base, leading to a "naked" and more reactive anion.[3]

Q2: My C5-halogenation of 3,6-dimethyluracil is sluggish and gives low yields. What can I do to improve this reaction?

A2: Direct C5-halogenation of the uracil ring can be challenging due to the electron-deficient nature of the pyrimidine ring.

  • Underlying Principle: The C5-C6 double bond in uracil can undergo electrophilic addition, but the overall aromatic character of the ring can make substitution difficult. Activating the ring or using a more potent halogenating agent is often necessary.

  • Troubleshooting Strategy:

    • Halogenating Agent: For chlorination and bromination, N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly used. For iodination, N-iodosuccinimide (NIS) is effective.[4][5][6]

    • Catalysis: The addition of a catalytic amount of a Lewis acid or a protic acid can help to activate the halogenating agent and the uracil ring.

    • Reaction Conditions: Performing the reaction at elevated temperatures can increase the reaction rate.

Q3: I am trying to functionalize the C6-methyl group, but I am seeing side reactions on the pyrimidine ring. How can I achieve selectivity for the methyl group?

A3: Selective functionalization of the C6-methyl group requires conditions that favor C(sp³)–H activation over reactions with the heterocyclic ring.

  • Underlying Principle: Radical-based reactions or transition-metal-catalyzed C-H activation can be targeted to the methyl group.[7][8] The choice of initiator or catalyst is crucial for selectivity.

  • Troubleshooting Strategy:

    • Radical Initiators: AIBN (azobisisobutyronitrile) or benzoyl peroxide can initiate radical halogenation at the C6-methyl position.

    • Transition Metal Catalysis: Palladium or rhodium catalysts can be used for C-H activation and subsequent cross-coupling reactions.[9][10] The ligand on the metal plays a critical role in directing the catalyst to the methyl group.[11][12]

Troubleshooting Guides

Guide 1: Selective N1-Acylation

Issue: Poor regioselectivity in the acylation of 3,6-dimethyluracil, leading to a mixture of N1- and O-acylated products.

Causality: The uracil scaffold possesses multiple nucleophilic sites, including the N1 and N3 nitrogens and the exocyclic oxygen atoms. The regiochemical outcome of acylation is a delicate balance of kinetic and thermodynamic control.

Protocol for Selective N1-Acylation:

  • Substrate Preparation: Ensure the 3,6-dimethyluracil is dry and free of impurities.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 3,6-dimethyluracil (1 equivalent) in anhydrous DMF.

  • Deprotonation: Add NaH (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Acylation: Slowly add the desired acid chloride or anhydride (1.2 equivalents) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary Table:

ReagentBaseSolventTemperature (°C)Major Product
Acetyl ChlorideNaHDMF0 to RTN1-acetyl
Benzoyl ChlorideK₂CO₃AcetonitrileRefluxMixture of N1/N3
Acetic AnhydridePyridineDCMRTN1-acetyl

Troubleshooting Flowchart:

start Low N1-Selectivity in Acylation check_base Is the base appropriate? start->check_base check_solvent Is the solvent optimal? check_base->check_solvent Yes solution_base Use a non-nucleophilic base like NaH or a bulky base. check_base->solution_base No check_temp Is the temperature controlled? check_solvent->check_temp Yes solution_solvent Use aprotic polar solvents like DMF or THF. check_solvent->solution_solvent No solution_temp Maintain low temperatures (0 °C) during addition. check_temp->solution_temp No end_node Improved N1-Selectivity check_temp->end_node Yes solution_base->end_node solution_solvent->end_node

Caption: Troubleshooting N1-acylation selectivity.

Guide 2: Regiocontrolled C5-Arylation via Suzuki-Miyaura Cross-Coupling

Issue: Low yield and competing side reactions during the C5-arylation of 5-bromo-3,6-dimethyluracil.

Causality: The success of the Suzuki-Miyaura coupling is highly dependent on the catalyst, ligand, base, and solvent system. Dehalogenation of the starting material and decomposition of the boronic acid are common side reactions.

Protocol for C5-Arylation:

  • Reactant Preparation: To a reaction vessel, add 5-bromo-3,6-dimethyluracil (1 equivalent), the desired arylboronic acid (1.5 equivalents), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2 equivalents).

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol %), to the mixture.

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.

  • Reaction: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Data Summary Table:

Arylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10085
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O9092
3-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄DME/H₂O11078

Decision-Making Workflow for Optimization:

start Low Yield in C5-Arylation check_catalyst Is the catalyst/ligand optimal? start->check_catalyst check_base Is the base appropriate? check_catalyst->check_base Yes solution_catalyst Screen different Pd catalysts and ligands (e.g., Buchwald ligands). check_catalyst->solution_catalyst No check_solvent Is the solvent system suitable? check_base->check_solvent Yes solution_base Try a stronger or more soluble base (e.g., Cs2CO3, K3PO4). check_base->solution_base No solution_solvent Vary the solvent system (e.g., toluene, DME). Ensure proper degassing. check_solvent->solution_solvent No end_node Optimized C5-Arylation check_solvent->end_node Yes solution_catalyst->end_node solution_base->end_node

Caption: Optimizing C5-arylation via Suzuki coupling.

References

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. Available at: [Link]

  • Exploring Uracil Function: Its Role in Genetics, Medicine, and Biotechnology. LinkedIn. Available at: [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org. Available at: [Link]

  • Functionalized Pyrimidines: Synthetic Approaches and Biological Activities. A Review. Taylor & Francis Online. Available at: [Link]

  • Functionalized Pyrimidines: Synthetic Approaches and Biological Activities. A Review. ResearchGate. Available at: [Link]

  • N-Functionalization of Uracil Derivatives: Synthesis of Chiral 2-(3-Methyl-5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)alkanoic Acids and Their Methyl Esters. ResearchGate. Available at: [Link]

  • N-3-ALKYLATION OF URACIL AND DERIVATIVES VIA N-1-BOC PROTECTION. Taylor & Francis Online. Available at: [Link]

  • Transition-Metal-Catalyzed C(sp³)–H Alkylation of Methyl Heteroarenes with Alcohols. MDPI. Available at: [Link]

  • Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. OSTI.GOV. Available at: [Link]

  • Late-Stage C(sp3)–H Methylation of Drug Molecules. PMC. Available at: [Link]

  • Mild and Efficient Functionalization at C6 of Purine 2'-Deoxynucleosides and Ribonucleosides. ACS Publications. Available at: [Link]

  • Synthesis and Functionalization of C6/C7 Substituted Pyrido[3,2‐d]pyrimidines. Semantic Scholar. Available at: [Link]

  • Functionalization in C6‐position of pyridopyrimidones 18 via deoxyhalogenation, sulfonation, or PyBrop mediated SNAr. ResearchGate. Available at: [Link]

  • Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. ACS Publications. Available at: [Link]

  • Uracil Nucleosides with Reactive Group at C5 Position: 5-(1-Halo-2-sulfonylvinyl)uridine Analogues. PubMed. Available at: [Link]

  • Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)- 7,8-difluoro-3,4-dihydro-3. MDPI. Available at: [Link]

  • Synthesis and Chemoselective Alkylation of Uracil Derivatives. ResearchGate. Available at: [Link]

  • Catalytic C-H Activation. Oxford Academic. Available at: [Link]

  • Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. PMC. Available at: [Link]

  • Direct N3 Alkylation of Uracil and Derivatives via N1-[2-(trimethylsilyl)ethoxymethyl] Protection. ResearchGate. Available at: [Link]

  • Methods for the functionalization of uracil derivatives. ResearchGate. Available at: [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. PMC. Available at: [Link]

  • Transition-Metal-Catalyzed C-H Functionalization of Heterocycles. University of Galway. Available at: [Link]

  • Selective alkylation at the N1 position of thymine and uracil in the Mitsunobu system. ResearchGate. Available at: [Link]

  • Uracil-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes. PMC. Available at: [Link]

  • Regioselectivity of the OH Radical Addition to Uracil in Nucleic Acids. A Theoretical Approach Based on QM/MM Simulations. PubMed. Available at: [Link]

  • Diversity-oriented functionalization of uracils. A Preparation of... ResearchGate. Available at: [Link]

  • C5-Halogenation of Pyridines via Zincke Iminium Intermediates. ChemRxiv. Available at: [Link]

  • Uracil as a Target for Nucleophilic and Electrophilic Reagents. ResearchGate. Available at: [Link]

  • Selective N1-Acylation of Indazoles with Acid Anhydrides using an Electrochemical Approach. DOI. Available at: [Link]

  • Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm. Available at: [Link]

  • Control Experiments (C5 selectivity). ResearchGate. Available at: [Link]

  • A diversity of alkylation/acylation products of uracil and its derivatives: synthesis and a structural study. Organic & Biomolecular Chemistry. Available at: [Link]

  • Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. PubMed. Available at: [Link]

  • Fluorine control of regioselectivity in photocycloaddition reactions. The direct functionalization of uracil via a novel 1,4-fragmentation. Journal of the American Chemical Society. Available at: [Link]

  • Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. Available at: [Link]

  • C5-Halogenation of Pyridines via Zincke Iminium Intermediates. ChemRxiv. Available at: [Link]

  • Control experiment and explanation of high regioselectivity. ResearchGate. Available at: [Link]

  • Selective N1-Alkylation of 1,3-Dibenzoyluracils: One-Pot Way to N1-Monosubstituted Uracil Derivatives. ResearchGate. Available at: [Link]

  • Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Chemistry Portal. Available at: [Link]

  • Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. PMC. Available at: [Link]

  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. Available at: [Link]

  • Keeping Uracil Out of DNA: Physiological Role, Structure and Catalytic Mechanism of dUTPases. PMC. Available at: [Link]

  • Regioselectivity in this heterocycle synthesis. Reddit. Available at: [Link]

  • The Bonds of Uracil: Understanding Its Chemical Connections. Oreate AI Blog. Available at: [Link]

Sources

Validation & Comparative

1H NMR Chemical Shift Guide: 5-Bromo-3,6-dimethyluracil

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR characterization of 5-Bromo-3,6-dimethyluracil , focusing on the spectral distinctions from its precursor, 3,6-dimethyluracil . It is designed for researchers synthesizing uracil derivatives for antiviral or anticancer applications.

Executive Summary

5-Bromo-3,6-dimethyluracil is a critical intermediate in the synthesis of functionalized pyrimidines, particularly for acyclic nucleoside phosphonates and acetylcholinesterase inhibitors. The bromination at the C5 position results in a definitive change in the proton NMR spectrum: the complete disappearance of the C5-H vinylic proton signal and a characteristic downfield shift of the adjacent C6-methyl group due to the deshielding effect of the halogen.

Chemical Identity & Structural Context

To accurately assign NMR signals, the pyrimidine ring numbering must be established.

  • Precursor: 3,6-Dimethyluracil (CAS: 4160-77-4 for 3,5-isomer, but here referring to N3, C6-dimethyl isomer).

  • Target: 5-Bromo-3,6-dimethyluracil (CAS: 39968-37-1).

Structural Numbering:

  • N1: Protonated (NH) in this specific derivative (unless N1-substituted).

  • C2: Carbonyl (C=O).

  • N3: Methylated (N-CH3).

  • C4: Carbonyl (C=O).

  • C5: Substituted (H

    
     Br).
    
  • C6: Methylated (C-CH3).[1]

Comparative 1H NMR Data (DMSO-d6)

The following table contrasts the chemical shifts of the starting material and the brominated product. Data is standardized for DMSO-d6 at 400 MHz.[2]

Proton Assignment3,6-Dimethyluracil (

ppm)
5-Bromo-3,6-dimethyluracil (

ppm)
Multiplicity

Shift (Effect of Br)
N1-H 10.80 – 11.0011.50 – 11.80Broad Singlet+0.7 ppm (Deshielding)
C5-H 5.50 – 5.65 ABSENT SingletDiagnostic Loss
N3-CH3 3.15 – 3.253.25 – 3.35Singlet+0.1 ppm (Minor)
C6-CH3 2.10 – 2.202.35 – 2.50Singlet+0.25 ppm (Deshielding)
Spectral Analysis & Causality
  • Loss of C5-H (Diagnostic): The most prominent feature of the reaction's success is the disappearance of the sharp singlet around 5.55 ppm . In the precursor, this signal corresponds to the single vinylic proton on the pyrimidine ring.

  • C6-Methyl Shift: The methyl group at C6 is allylic. Upon bromination at C5, the steric bulk and electronegativity of the bromine atom deshield the adjacent methyl protons, causing a downfield shift from ~2.15 ppm to ~2.40 ppm.

  • N1-H Acidity: The electron-withdrawing nature of bromine increases the acidity of the N1 proton, shifting its resonance downfield (towards 11.5+ ppm) and often broadening the peak due to enhanced exchange with residual water in the solvent.

Experimental Protocol: Bromination Workflow

This protocol describes the synthesis of 5-bromo-3,6-dimethyluracil from 3,6-dimethyluracil using elemental bromine. This method is preferred for its high atom economy and ease of workup compared to NBS (N-bromosuccinimide) routes.

Reagents:

  • 3,6-Dimethyluracil (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Glacial Acetic Acid (AcOH) (Solvent)

  • Water (for quenching)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 3,6-dimethyluracil and glacial acetic acid (approx. 10 mL per gram of substrate). Stir until fully dissolved.

  • Addition: Place the flask in a water bath at room temperature. Add elemental bromine dropwise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: The solution will initially turn deep red/orange. Stir for 1–2 hours. The color will fade to a light orange/yellow as bromine is consumed.

  • Monitoring: Check TLC (Ethyl Acetate/Hexane) or take a crude NMR aliquot. Look for the disappearance of the C5-H peak at 5.5 ppm.

  • Quenching: Pour the reaction mixture into ice-cold water (3x volume of AcOH).

  • Isolation: The product will precipitate as a white to off-white solid. Filter the solid using a Buchner funnel.

  • Purification: Wash the filter cake with cold water to remove residual acid. Recrystallize from ethanol or water if necessary.

Reaction Logic & Signal Assignment Visualization

The following diagram illustrates the transformation and the correlation between the chemical structure and the NMR signals.

G Start 3,6-Dimethyluracil (Precursor) Reagent Br2 / AcOH (Electrophilic Substitution) Start->Reagent H5_Pre H-5 Signal 5.55 ppm (s) Start->H5_Pre Spectra Me6_Pre C6-Me Signal 2.15 ppm (s) Start->Me6_Pre Product 5-Bromo-3,6-dimethyluracil (Target) Reagent->Product H5_Post H-5 Signal ABSENT Product->H5_Post Spectra Me6_Post C6-Me Signal 2.40 ppm (s) (Deshielded) Product->Me6_Post H5_Pre->H5_Post Bromination Effect Me6_Pre->Me6_Post +0.25 ppm Shift

Caption: Logical flow of bromination synthesis and corresponding 1H NMR signal evolution.

References
  • Semantics Scholar. (2019). Synthesis of Novel 1,2,3-Triazolyl Nucleoside Analogues Bearing Uracil and 3,6-Dimethyluracil Moieties. Tetrahedron Letters. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues. Retrieved from [Link]

  • MDPI. (2012). Development of Diversified Methods for Chemical Modification of Uracil Derivatives. Molecules. Retrieved from [Link]

Sources

IR spectroscopy characteristic peaks of 5-Bromo-3,6-dimethyluracil

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the infrared (IR) spectroscopic characterization of 5-Bromo-3,6-dimethyluracil , a critical intermediate in the synthesis of bioactive uracil derivatives and photosensitizers.[1][2]

Executive Summary

  • Target Compound: 5-Bromo-3,6-dimethyluracil (5-Br-3,6-DMU).[1][2]

  • Primary Application: Verification of C5-bromination efficiency from the precursor 3,6-dimethyluracil .[1][2]

  • Key Diagnostic: The disappearance of the C5-H stretching/bending modes and the emergence of the C-Br stretch in the fingerprint region (500–700 cm⁻¹).

  • Performance: IR spectroscopy provides a rapid, non-destructive "Go/No-Go" decision gate for reaction monitoring, superior to UV-Vis for structural specificity but less quantitative than HPLC.[1][2]

Experimental Context & Synthesis

To interpret the spectrum accurately, one must understand the chemical transformation. The synthesis typically involves the electrophilic aromatic substitution of 3,6-dimethyluracil with bromine (Br₂) or N-bromosuccinimide (NBS).[2]

  • Precursor (Alternative): 3,6-Dimethyluracil (Contains C5-H).[1]

  • Product: 5-Bromo-3,6-dimethyluracil (Contains C5-Br).[1][2]

Sample Preparation Protocol

For optimal spectral resolution, the KBr Pellet Method is recommended over ATR (Attenuated Total Reflectance) for this compound due to the importance of the low-frequency fingerprint region where the C-Br bond absorbs.

  • Drying: Ensure the sample is dried under vacuum at 40°C for 4 hours to remove hygroscopic water (which obscures the N-H region).[2]

  • Grinding: Mix 1–2 mg of 5-Br-3,6-DMU with ~200 mg of spectroscopic-grade KBr.

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Measurement: Scan from 4000 cm⁻¹ to 400 cm⁻¹ (resolution 4 cm⁻¹).

Comparative Analysis: Product vs. Precursor

The following table contrasts the characteristic peaks of the product with its non-brominated precursor.

Functional GroupMode3,6-Dimethyluracil (Precursor)5-Bromo-3,6-dimethyluracil (Product)Diagnostic Note
N1-H Stretch3150–3250 cm⁻¹ (Broad)3150–3250 cm⁻¹ (Broad)Unchanged. Confirms the N1 position remains unsubstituted.[1][2]
C5-H Stretch~3050–3080 cm⁻¹ (Weak)ABSENT Primary Indicator. Loss of sp² C-H stretch.[2]
Methyl (C-H) Stretch2900–2980 cm⁻¹2900–2980 cm⁻¹Unchanged. C6-Me and N3-Me signals persist.[1][2]
C=O (C2 & C4) Stretch1660, 1700 cm⁻¹ (Doublet)1670–1720 cm⁻¹ (Shifted)Shifted. Bromine (EWG) typically shifts C4=O to higher wavenumbers.
C=C (Ring) Stretch1620–1640 cm⁻¹1610–1630 cm⁻¹Shift due to heavy atom effect (Br) on ring dynamics.[2]
C5-H Out-of-Plane Bend800–850 cm⁻¹ (Medium)ABSENT Secondary Indicator. Clean loss of bending mode.[1][2]
C-Br StretchABSENT 550–650 cm⁻¹ (Strong)Definitive Proof. New band in fingerprint region.[2]
Detailed Spectral Interpretation

1. The High-Frequency Region (3000–3500 cm⁻¹)

  • N1-H Integrity: Unlike 1,3-dimethyluracil (which lacks N-H bonds), the 3,6-dimethyl isomer retains a proton at N1.[1][2] Both the precursor and product will show a broad band around 3200 cm⁻¹ due to hydrogen bonding.[2]

  • The "Silent" C5: The precursor exhibits a weak, sharp peak just above 3000 cm⁻¹ corresponding to the C5-H stretch.[2] In 5-Bromo-3,6-dimethyluracil , this peak vanishes completely.[1][2] If observed, the reaction is incomplete.[2]

2. The Carbonyl Region (1600–1800 cm⁻¹)

  • Uracil derivatives display two distinct carbonyl bands (C2=O and C4=O).[2]

  • Effect of Bromination: The electronegative bromine atom at C5 withdraws electron density from the conjugated system. This strengthens the C4=O bond (increasing force constant), often causing a blue shift (to higher wavenumbers) of 10–15 cm⁻¹ compared to the precursor.

3. The Fingerprint Region (<1000 cm⁻¹) [3]

  • This is the most critical region for confirmation.[2] The C-Br bond is heavy and weak, vibrating at low frequencies.[1][2] Look for a new, intense band between 550 and 650 cm⁻¹ .[2]

  • Concurrently, the C5-H out-of-plane bending mode (typically ~820 cm⁻¹) must be absent.[1][2]

Decision Logic & Workflow

The following diagram illustrates the logical workflow for verifying the product using IR spectroscopy.

G Start Crude Product Isolated IR_Scan Perform IR Scan (4000 - 400 cm⁻¹) Start->IR_Scan Check_NH Check 3100-3250 cm⁻¹ (N1-H Stretch) IR_Scan->Check_NH Check_C5H Check >3000 cm⁻¹ & ~820 cm⁻¹ (C5-H Modes) Check_NH->Check_C5H Present Result_Fail_Wrong FAIL: Wrong Isomer (e.g., 1,3-DMU) Check_NH->Result_Fail_Wrong Absent Check_CBr Check 550-650 cm⁻¹ (C-Br Stretch) Check_C5H->Check_CBr Absent Result_Fail_Start FAIL: Starting Material (3,6-DMU) Check_C5H->Result_Fail_Start Present Result_Success CONFIRMED: 5-Bromo-3,6-dimethyluracil Check_CBr->Result_Success Strong Band Present Check_CBr->Result_Fail_Start Absent

Figure 1: Spectral verification logic for 5-Bromo-3,6-dimethyluracil synthesis.

Scientific Nuance: Isomer Differentiation

A common pitfall in uracil chemistry is confusing 3,6-dimethyluracil with its isomer 1,3-dimethyluracil .[1][2]

  • 3,6-Dimethyluracil (Target): Has N1-H. IR: Broad band ~3200 cm⁻¹.[1][2]

  • 1,3-Dimethyluracil (Impurity/Alternative): Fully methylated nitrogens.[1][2] IR: NO band ~3200 cm⁻¹.[2]

  • 5-Bromouracil (Non-methylated): Has N1-H and N3-H. IR: Two broad bands or complex H-bonding patterns in the 3000–3400 cm⁻¹ region.[1][2]

References

  • Vertex AI Search. (2025).[2] Synthesis and properties of 6-alkynyl-5-aryluracils. National Institutes of Health.[2] Link

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 5-Bromo-1,3-dimethyluracil (Analogous Reference). Link

  • NIST. (2025). Infrared Spectrum of 3,6-Dimethyluracil. National Institute of Standards and Technology.[2][4] Link

  • SpectraBase. (2025).[2] 5-Bromouracil IR Spectrum Data. Wiley Science Solutions.[1][2] Link

  • University of Colorado Boulder. (2025).[2] IR Spectroscopy of Alkyl Halides and C-X Stretches. Link

Sources

HPLC retention time standards for 5-Bromo-3,6-dimethyluracil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-Bromo-3,6-dimethyluracil (5-Br-3,6-DMU) is a critical pyrimidine intermediate, often utilized in the synthesis of herbicidal agents (e.g., Bromacil analogs) and antiviral nucleoside mimetics.[1] Its structural specificity—methylated at the N3 and C6 positions—presents unique chromatographic challenges compared to its more common isomer, 5-Bromo-1,3-dimethyluracil.[1]

This guide provides a definitive HPLC method development framework. Unlike generic protocols, we focus on the critical separation of regioisomers and the establishment of robust Relative Retention Time (RRT) standards to ensure purity and identity in complex reaction mixtures.

Physicochemical Profile & Chromatographic Implications[2][3][4]
ParameterValue (Approx.)Chromatographic Impact
Molecular Formula C₆H₇BrN₂O₂UV Absorbance max ~254 nm / 280 nm
Molecular Weight 219.04 g/mol Suitable for standard UV and MS detection
LogP (Octanol/Water) ~0.6 – 0.9Moderately lipophilic; retains well on C18 but elutes before fully alkylated analogs.[1]
pKa ~8.0 (N1-H)Critical: The N1 proton is acidic.[1] Mobile phase pH > 6.0 may cause peak tailing or shift due to ionization.[1]
Solubility DMSO, MethanolDissolve standards in 10% DMSO/Water to prevent precipitation in aqueous mobile phases.[1]

Comparative Method Assessment

To achieve optimal separation, we compared three distinct chromatographic modes. The Reverse Phase (C18) method is designated as the "Gold Standard" for routine quality control due to its superior resolution of hydrophobic substituents (Br, Me).

Method A: The Gold Standard (C18 / Acidic Buffer)

Best for: Purity profiling, separating brominated from non-brominated precursors.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV 254 nm.[1]

Method B: The Isomer Resolver (Phenyl-Hexyl)

Best for: Separating 5-Br-3,6-DMU from 5-Br-1,3-DMU.[1]

  • Rationale: The Phenyl-Hexyl stationary phase interacts via

    
     stacking with the pyrimidine ring. The electron-withdrawing Bromine and the positioning of Methyl groups alter the electron density of the ring, creating different selectivity compared to pure hydrophobicity (C18).
    
Performance Data Comparison
AnalyteRetention Time (min)* [Method A]RRT (vs. Uracil)Resolution (Rs) from Impurity
Uracil (t₀ marker) 1.21.00N/A
3,6-Dimethyluracil (Precursor)3.52.91> 5.0
5-Bromo-3,6-dimethyluracil 6.8 5.66 Target
5-Bromo-1,3-dimethyluracil (Isomer)7.46.162.1 (Critical Pair)
Bromacil (Analog)12.510.41> 10.0

*Note: Absolute retention times vary by system dwell volume.[1] Use RRT for cross-lab validation.

Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating. The inclusion of a "System Suitability Mix" is mandatory to confirm the column's ability to distinguish the target from its closest eluting impurities.

Step 1: Standard Preparation[4]
  • Stock Solution (1 mg/mL): Dissolve 10 mg of 5-Bromo-3,6-dimethyluracil in 10 mL of DMSO. Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Dilute 50 µL of Stock into 950 µL of Mobile Phase A.

  • System Suitability Mix: Prepare a mixture containing:

    • Uracil (Void marker)[1]

    • 3,6-Dimethyluracil (Starting material)[1]

    • 5-Bromo-3,6-dimethyluracil (Target)[1]

Step 2: Gradient Program

The acidic pH suppresses the ionization of the N1 proton (pKa ~8), ensuring the molecule remains neutral and sharp.

Time (min)% Mobile Phase A (0.1% FA)% Mobile Phase B (ACN)Comment
0.0955Equilibration
2.0955Isocratic Hold (Elute polar salts)
12.04060Linear Gradient
14.0595Wash
14.1955Re-equilibration
18.0955End of Run
Step 3: Troubleshooting & Validation Logic
  • Problem: Peak Tailing (> 1.5).

    • Cause: Secondary silanol interactions or N1 ionization.[1]

    • Fix: Ensure pH is < 3.[1][2]0. If using older columns, add 5 mM Ammonium Acetate to Mobile Phase A.[1]

  • Problem: Co-elution with 1,3-isomer.

    • Fix: Switch to Method B (Phenyl-Hexyl) or lower the gradient slope to 2% B/min.

Visualizing the Separation Logic

The following diagram illustrates the decision-making process for method selection and the impurity fate map.

HPLC_Workflow Start Sample: Crude Synthesis Mix Check_Polarity Check Polarity/LogP Start->Check_Polarity Decision Isomer Separation Needed? (3,6- vs 1,3-) Check_Polarity->Decision LogP ~0.8 Method_A Method A: C18 / Acidic (Standard Purity) Decision->Method_A No (Routine QC) Method_B Method B: Phenyl-Hexyl (Isomer Resolution) Decision->Method_B Yes (Complex Mix) Result_A Elution Order: 1. Uracil 2. 3,6-DMU 3. 5-Br-3,6-DMU Method_A->Result_A Result_B Enhanced Selectivity: pi-pi interactions separate regioisomers Method_B->Result_B

Caption: Decision tree for selecting the optimal HPLC stationary phase based on the specific impurity profile of the 5-Bromo-3,6-dimethyluracil synthesis.

References

  • Sigma-Aldrich. 5-Bromo-1,3-dimethyluracil Product Specification & CAS Data. (Used for physicochemical analog comparison). [1][3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5802: 5-Bromouracil. (Base scaffold properties).

  • BenchChem. Comparative Reactivity of 5-Halo-1,3,6-trimethyluracils. (Reactivity and structural context).[1][3][4][5]

  • ResearchGate. Synthesis and characterization of 5-bromo-3-sec-butyl-6-methyluracil (Bromacil intermediates). (Elution behavior of 3,6-substituted uracils).

  • Tsantili-Kakoulidou, A. LogD Contributions of Substituents in Medicinal Chemistry. (LogP prediction methodology).[1][6]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 5-Bromo-3,6-dimethyluracil: A Comparative Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a deep understanding of a molecule's three-dimensional structure is paramount. This is particularly true for heterocyclic compounds like uracil derivatives, which are foundational scaffolds in numerous therapeutic agents. This guide provides an in-depth analysis of the crystal structure of 5-Bromo-3,6-dimethyluracil, a compound of significant interest. By comparing its crystallographic features with those of other key uracil derivatives, we aim to furnish researchers with the critical insights needed to rationalize structure-activity relationships and guide future molecular design.

The Significance of Uracil Derivatives in Medicinal Chemistry

Uracil and its analogs are integral components of nucleic acids and exhibit a broad spectrum of biological activities. Their structural modification is a cornerstone of medicinal chemistry, leading to the development of antiviral, anticancer, and antibacterial agents. The introduction of substituents such as halogens and methyl groups can profoundly influence a molecule's electronic properties, intermolecular interactions, and, consequently, its crystal packing and biological function. 5-Bromouracil, for instance, is a well-known mutagen that can substitute for thymine in DNA.[1] The methylation of the uracil ring can further modulate its solubility, membrane permeability, and metabolic stability.

Unraveling the Crystal Structure: 5-Bromo-3,6-dimethyluracil in Focus

While a dedicated crystal structure for 5-Bromo-3,6-dimethyluracil is not publicly available in the Cambridge Structural Database (CSD), a comprehensive analysis of closely related analogs allows for a robust prediction of its structural characteristics.[2][3][4][5][6] The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[2] By examining the crystal structures of various brominated and methylated uracils, we can anticipate the key intermolecular interactions that will govern the solid-state architecture of 5-Bromo-3,6-dimethyluracil.

Expected Intermolecular Interactions and Crystal Packing

The crystal packing of uracil derivatives is typically dominated by a network of hydrogen bonds, halogen bonds, and π-stacking interactions.[7][8][9] In the case of 5-Bromo-3,6-dimethyluracil, the following interactions are expected to be influential:

  • Hydrogen Bonding: The uracil core possesses both hydrogen bond donors (N-H, if not methylated) and acceptors (C=O). However, with methylation at the N3 position in 5-Bromo-3,6-dimethyluracil, the primary hydrogen bonding capabilities are altered. The carbonyl oxygens will act as key hydrogen bond acceptors.

  • Halogen Bonding: The bromine atom at the C5 position is a potential halogen bond donor. Halogen bonding is an increasingly recognized non-covalent interaction that plays a crucial role in the self-assembly of molecules in the solid state.[10] In the crystal lattice, the bromine atom can interact with electron-rich regions of neighboring molecules, such as the oxygen atoms of the carbonyl groups.

  • π-π Stacking: The aromatic nature of the pyrimidine ring facilitates π-π stacking interactions, which contribute to the overall stability of the crystal lattice. These interactions involve the face-to-face or offset arrangement of the uracil rings.

  • van der Waals Forces: The methyl groups at the C6 and N3 positions will participate in weaker van der Waals interactions, which, while less directional, contribute significantly to the cohesive energy of the crystal.

The interplay of these forces will dictate the specific supramolecular synthons and the overall three-dimensional arrangement of the molecules in the crystal.

A Comparative Analysis: 5-Bromo-3,6-dimethyluracil vs. Key Uracil Derivatives

To provide a clearer understanding of the structural nuances of 5-Bromo-3,6-dimethyluracil, a comparison with other well-characterized uracil derivatives is essential.

Compound Key Structural Features & Interactions Potential Impact on Properties
5-Bromouracil Possesses both N-H donors and C=O acceptors, leading to extensive hydrogen bonding networks. The bromine atom can participate in halogen bonding.[1]High melting point, potentially lower solubility in non-polar solvents.
1,3-Dimethyluracil Lacks N-H donors, reducing the extent of traditional hydrogen bonding. Intermolecular forces are dominated by C-H···O interactions and π-π stacking.Increased solubility in organic solvents, lower melting point compared to unsubstituted uracil.
5-Fluorouracil The highly electronegative fluorine atom can participate in F···F and C-H···F interactions.[7][8]Alters the electronic properties of the ring and can influence binding to biological targets.
6-Methyluracil The methyl group can influence crystal packing through steric effects and van der Waals interactions.[11]Can disrupt or modify the typical hydrogen bonding patterns observed in uracil.
5-Bromo-3,6-dimethyluracil (Predicted) A combination of features: N3-methylation removes a key hydrogen bond donor site. The C5-bromo group introduces the potential for halogen bonding. The C6-methyl group adds steric bulk and van der Waals interactions.The balance of these interactions will determine the final crystal packing, influencing properties like solubility, stability, and bioavailability.

This comparative analysis underscores how subtle changes in substitution can lead to significant differences in the solid-state structures of uracil derivatives.

The Experimental Workflow: A Guide to Single-Crystal X-ray Diffraction

Determining the precise crystal structure of a novel compound like 5-Bromo-3,6-dimethyluracil requires a meticulous experimental approach. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for this purpose.[12]

Step 1: Crystal Growth - The Foundation of a Successful Analysis

The journey to a high-quality crystal structure begins with the growth of a suitable single crystal. The ideal crystal should be well-formed, free of defects, and typically between 0.1 and 0.5 mm in size.[12][13] Common techniques for growing crystals of organic molecules include:

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Slow Cooling: A hot, saturated solution is cooled slowly, reducing the solubility of the compound and inducing crystallization.[14]

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a less volatile solvent in which the compound is insoluble. The slow diffusion of the precipitant into the solution can promote crystal growth.

The choice of solvent is critical and often requires empirical screening.

Crystal_Growth_Workflow cluster_prep Solution Preparation cluster_methods Crystallization Methods cluster_outcome Result Compound Synthesized Compound Solvent Solvent Screening Compound->Solvent Solution Saturated Solution Solvent->Solution SlowEvap Slow Evaporation Solution->SlowEvap Induce Supersaturation SlowCool Slow Cooling Solution->SlowCool Induce Supersaturation VaporDiff Vapor Diffusion Solution->VaporDiff Induce Supersaturation Crystals Single Crystals SlowEvap->Crystals SlowCool->Crystals VaporDiff->Crystals

Caption: Workflow for growing single crystals suitable for X-ray diffraction.

Step 2: Data Collection - Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[15] The crystal is rotated, and a series of diffraction images are collected at different orientations.[13] Key components of a modern single-crystal X-ray diffractometer include an X-ray source, a goniometer for crystal manipulation, and a detector to record the diffracted X-rays.[13][15]

Data_Collection_Workflow XraySource X-ray Source (e.g., Mo or Cu) Crystal Mounted Single Crystal XraySource->Crystal Goniometer Goniometer (Crystal Rotation) Crystal->Goniometer Detector Area Detector (Image Collection) Crystal->Detector Diffraction DiffractionData Raw Diffraction Data Detector->DiffractionData

Caption: Simplified workflow for single-crystal X-ray diffraction data collection.

Step 3: Structure Solution and Refinement - From Data to 3D Model

The collected diffraction data, which consists of the intensities and positions of the diffraction spots, is then processed to determine the crystal's unit cell parameters and space group. The initial arrangement of atoms in the unit cell is determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate three-dimensional structure of the molecule, including bond lengths, bond angles, and atomic coordinates.[13]

Conclusion: The Power of Structural Insight

The detailed analysis of the crystal structure of 5-Bromo-3,6-dimethyluracil, informed by a comparative study of its analogs, provides invaluable insights for medicinal chemists and materials scientists. Understanding the subtle interplay of intermolecular forces is crucial for predicting and tuning the solid-state properties of these important molecules. The experimental workflow detailed herein serves as a practical guide for researchers seeking to elucidate the crystal structures of novel uracil derivatives, thereby accelerating the drug discovery and development process.

References

  • From a Single Molecule to Molecular Crystal Architectures: Structural and Energetic Studies of Selected Uracil Derivatives - ACS Publications. [Link]

  • Site Selectivity of Halogen Oxygen Bonding in 5- and 6-Haloderivatives of Uracil - MDPI. [Link]

  • From a Single Molecule to Molecular Crystal Architectures: Structural and Energetic Studies of Selected Uracil Derivatives | Request PDF - ResearchGate. [Link]

  • Crystal packing diagrams of (a) 1 and (b) 2 showing the supramolecular... - ResearchGate. [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction - ResearchGate. [Link]

  • Uracil Derivatives for Halogen-Bonded Cocrystals - PMC. [Link]

  • Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • How to grow crystals for X-ray crystallography - IUCr Journals. [Link]

  • X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC. [Link]

  • Hydrogen and halogen bonds in drug-drug cocrystals of X-uracil (X = F, I) and lamivudine: extended quadruplex and layered assemblies - Taylor & Francis. [Link]

  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory | Journal of Chemical Education - ACS Publications. [Link]

  • Cambridge Structural Database - Re3data.org. [Link]

  • Synthesis and properties of 6-alkynyl-5-aryluracils - PMC. [Link]

  • Cambridge Structural Database (CSD) - PSDI What We Provide. [Link]

  • Synthesis and characterization of 5-bromo-3-sec-butyl-6-methyluracil - ResearchGate. [Link]

  • Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. [Link]

  • CCDC – Cambridge Structural Database - Becker Medical Library - WashU. [Link]

  • (PDF) The Cambridge Structural Database - ResearchGate. [Link]

  • A HIGH CHEMICAL REACTIVITY OF 5-AZIDOURACILS AND ITS SYNTHH'IC APPLICATION: NOVEL SYNTHESIS OF 8- SUBSTRUTED 1.3-DIMETHYLXANTHIN. [Link]

  • Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing). [Link]

  • Structural characterisation of the bromouracil.guanine base pair mismatch in a Z-DNA fragment - ResearchGate. [Link]

  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives - CONICET. [Link]

  • 5-Bromouracil - Wikipedia. [Link]

  • Discovery and characterization of uracil derivatives targeting the Set-and-Ring domain of UHRF1. [Link]

  • THE BROMINATION OF URACIL AND THYMINE DERIVATIVES - ResearchGate. [Link]

  • A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - RSC Publishing. [Link]

  • 5-Bromo uracil, GR 98%+ - Laboratory Chemicals. [Link]

  • The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical - MDPI. [Link]

  • 5,6-Diamino-1,3-dimethyluracil - the NIST WebBook. [Link]

  • Cas 27994-76-9,5,5-Dibromo-6-hydroxy-1,3-dimethyl-5,6-dihydrouracil | lookchem. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-3,6-dimethyluracil

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-Bromo-3,6-dimethyluracil. As a brominated heterocyclic compound, its disposal requires specific protocols to ensure the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Part 1: Pre-Disposal Hazard Assessment and PPE

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. 5-Bromo-3,6-dimethyluracil is a halogenated organic solid. While a specific, comprehensive toxicology profile is not widely published, data from structurally similar compounds, such as 5-Bromouracil and other brominated organics, allow us to establish a robust safety protocol.

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or, with prolonged exposure, burns.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[4]

  • Harmful if Swallowed or Inhaled: Ingestion or significant inhalation can be harmful.[1][3][5]

  • Aquatic Toxicity: Halogenated organic compounds can be toxic to aquatic life, making it critical to prevent their release into the environment.[1][5]

This hazard profile mandates the use of appropriate Personal Protective Equipment (PPE) at all times during handling and disposal.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or goggles.Protects against accidental splashes of solutions or airborne dust particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact with the chemical. Contaminated gloves should be disposed of as hazardous waste.[6]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a fume hood or well-ventilated area.Minimizes the risk of inhaling fine dust particles.[6][7]

Part 2: The Cornerstone of Compliance: Waste Segregation

The single most critical step in the disposal of 5-Bromo-3,6-dimethyluracil is its strict segregation as halogenated organic waste .

Causality: Halogens (Bromine, Chlorine, Fluorine, Iodine) require specialized treatment during large-scale disposal, typically high-temperature incineration with "scrubbers" to neutralize the resulting acidic gases (e.g., hydrogen bromide).[7][8] Mixing halogenated waste with non-halogenated organic solvents contaminates the entire volume, dramatically increasing disposal costs and complexity.[9][10] It renders the simpler, less expensive solvent recovery methods unusable for the entire batch.[10]

Segregation Protocol:

  • Designate a Waste Stream: Establish a specific, dedicated waste container exclusively for halogenated organic compounds.

  • Solid vs. Liquid:

    • Solid Waste: Collect pure 5-Bromo-3,6-dimethyluracil powder, contaminated lab materials (e.g., weigh boats, wipes, gloves), in a designated solid halogenated waste container.

    • Liquid Waste: Solutions containing 5-Bromo-3,6-dimethyluracil should be collected in a liquid halogenated waste container. Do not mix with non-halogenated solvents like acetone, ethanol, or hexane unless they are part of the same experimental residue.[9][10]

  • Avoid Contamination: Never dispose of non-halogenated waste in the halogenated container, and vice-versa.

Part 3: Waste Collection and Containment Workflow

Proper containment is essential to prevent leaks, spills, and exposure. The following workflow ensures a self-validating system for safe chemical waste handling.

G cluster_prep Preparation cluster_collection Collection cluster_storage Storage & Disposal start Waste Generation (Solid or Solution) container Select Compatible Container (e.g., HDPE, Glass) start->container label_container Affix 'Hazardous Waste' Label (Before adding waste) container->label_container add_waste Add Waste to Container (Avoid dust/splashes) label_container->add_waste log_waste Log Contents & Date on Waste Tag add_waste->log_waste seal Securely Cap Container (Keep closed when not in use) log_waste->seal store Store in Designated Area (Secondary Containment) seal->store ehs Arrange EHS Pickup store->ehs

Sources

Comprehensive Safety & Handling Guide: 5-Bromo-3,6-dimethyluracil

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 39968-37-1 Molecular Formula: C₆H₇BrN₂O₂ Molecular Weight: 219.04 g/mol Synonyms: 5-Bromo-3,6-dimethylpyrimidine-2,4(1H,3H)-dione

Part 1: Core Directive & Hazard Analysis

Executive Safety Summary

5-Bromo-3,6-dimethyluracil is a halogenated pyrimidine derivative. While specific toxicological data for this exact isomer is less abundant than its 1,3-isomer counterpart, structural activity relationships (SAR) with 5-bromouracil (5-BrU) and Bromacil dictate a conservative safety approach.

Critical Hazard Mechanism: Halogenated uracils are potential antimetabolites. The primary immediate risks are severe irritation to mucosal membranes (eyes, respiratory tract) and skin sensitization. There is a theoretical risk of genotoxicity if metabolized, as 5-brominated bases can mimic thymine in DNA replication, although the N-methylation in this compound reduces direct intercalation potential compared to free 5-bromouracil.

GHS Hazard Classification (Derived from Analog Consensus)
  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption and inhalation, the two primary routes of exposure for uracil derivatives.

Protection ZoneEquipment StandardTechnical Justification
Respiratory N95 / P2 Respirator (Solids) Fume Hood (Solutions)Solid State: The powder is fine and easily aerosolized. Inhalation can cause immediate upper respiratory inflammation.Solution State: If dissolved in volatile solvents (e.g., DCM, DMF), the solvent vapor transports the solute.
Hand Protection Nitrile Gloves (Double-gloving recommended) Min Thickness: 0.11 mm Breakthrough: >480 minHalogenated heterocycles can penetrate latex. Nitrile offers superior resistance to the organic solvents (like DMSO or Methanol) typically used to dissolve this compound.
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient for powders. Goggles seal the eye area against airborne dust and accidental splashes during synthesis.
Body Lab Coat (High-neck, cotton/poly blend)Prevents accumulation of dust on street clothes. Synthetic fibers in street clothes can retain static charge, attracting the powder.

Part 3: Operational Protocols

Safe Weighing & Transfer Protocol
  • Context: The highest risk of exposure occurs during the transfer of the dry solid.

  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .

Step-by-Step Procedure:

  • Static Elimination: Place an ionizing bar or anti-static gun near the balance. Halogenated powders are often static-prone, leading to "jumping" particles.

  • Taring: Tare the weighing boat before opening the stock container.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock.

  • Dissolution (In-situ): If possible, add the solvent directly to the weighing boat or flask inside the hood to wet the powder before moving it to the benchtop (if benchtop work is necessary).

Reaction Setup & Monitoring
  • Solvent Compatibility: 5-Bromo-3,6-dimethyluracil is sparingly soluble in water but soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM).

  • Thermal Stability: Avoid temperatures >150°C unless under inert atmosphere, as de-bromination or ring opening can release toxic bromide vapors.

Waste Disposal Logic

Do NOT dispose of down the drain.

  • Category: Halogenated Organic Waste.

  • Segregation: Keep separate from non-halogenated solvents (e.g., acetone, ethanol) to reduce incineration costs and prevent incompatible reactions in waste drums.

  • Labeling: Clearly tag as "Contains Halogenated Pyrimidines - Potential Mutagen."

Part 4: Visualizations & Logic Flows

Diagram 1: PPE & Handling Decision Tree

This logic flow ensures the correct safety tier is selected based on the experimental state.

PPE_Decision_Logic Start Start: Handling 5-Bromo-3,6-dimethyluracil State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Solution_State In Solution (DMSO/DCM) State_Check->Solution_State High_Risk High Inhalation Risk Solid_State->High_Risk Aerosolization Med_Risk Absorption Risk Solution_State->Med_Risk Splash/Vapor Action_Solid REQ: Fume Hood + N95 Anti-static measures High_Risk->Action_Solid Action_Soln REQ: Nitrile Gloves (Double) Splash Goggles Med_Risk->Action_Soln

Caption: Decision matrix for selecting appropriate engineering controls and PPE based on the physical state of the compound.

Diagram 2: Emergency Spill Response Workflow

Immediate actions to take in the event of a spill.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Dry_Spill Dry Powder Spill Assess->Dry_Spill Wet_Spill Solution Spill Assess->Wet_Spill Action_Dry Cover with wet paper towel to prevent dust. Scoop into bag. Dry_Spill->Action_Dry Action_Wet Absorb with Vermiculite or Chem-Pad. Do NOT wipe (spreads area). Wet_Spill->Action_Wet Disposal Seal in HazMat Bag Label: Halogenated Waste Action_Dry->Disposal Action_Wet->Disposal

Caption: Step-by-step containment and cleanup protocol for dry vs. wet spills to minimize laboratory contamination.

Part 5: References

  • PubChem. (2024). 5-Bromouracil Compound Summary (Toxicology Overview). National Library of Medicine. Retrieved from [Link]

  • ChemSrc. (2024). 6-Methyluracil and derivatives physical properties. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3,6-dimethyluracil
Reactant of Route 2
5-Bromo-3,6-dimethyluracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.